molecular formula C26H44O4 B017627 1-Palmitoyl-3-O-benzyl-rac-glycerol CAS No. 1487-51-0

1-Palmitoyl-3-O-benzyl-rac-glycerol

Cat. No.: B017627
CAS No.: 1487-51-0
M. Wt: 420.6 g/mol
InChI Key: KTMANQJLYZAYIP-UHFFFAOYSA-N
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Description

1-Palmitoyl-3-O-benzyl-rac-glycerol, also known as this compound, is a useful research compound. Its molecular formula is C26H44O4 and its molecular weight is 420.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-hydroxy-3-phenylmethoxypropyl) hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-26(28)30-23-25(27)22-29-21-24-18-15-14-16-19-24/h14-16,18-19,25,27H,2-13,17,20-23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMANQJLYZAYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90554320
Record name 3-(Benzyloxy)-2-hydroxypropyl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1487-51-0
Record name 3-(Benzyloxy)-2-hydroxypropyl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Palmitoyl-3-O-benzyl-rac-glycerol chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-3-O-benzyl-rac-glycerol is a synthetic lipid molecule belonging to the class of monoacylglycerols. Its structure consists of a glycerol (B35011) backbone where the hydroxyl group at the sn-1 position is esterified with palmitic acid, a saturated fatty acid, and the hydroxyl group at the sn-3 position is protected by a benzyl (B1604629) ether linkage. The "rac-" prefix indicates that it is a racemic mixture of the two possible enantiomers at the sn-2 position of the glycerol backbone. This compound is primarily utilized in organic synthesis, likely as an intermediate in the preparation of more complex, biologically active lipids. Due to the benzyl protecting group, it allows for selective modification of the free hydroxyl group at the sn-2 position.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central glycerol moiety with distinct substitutions at the C-1 and C-3 positions. The presence of the long-chain saturated fatty acid (palmitic acid) imparts significant lipophilicity to the molecule, while the benzyl group provides a stable, non-reactive protecting group that can be removed under specific chemical conditions. The free secondary hydroxyl group at the C-2 position is a key reactive site for further chemical modifications.

Chemical Structure

Image: Chemical structure of this compound.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound is not extensively available in peer-reviewed literature. The information presented below is compiled from commercial supplier data.

PropertyValueReference
CAS Number 1487-51-0[1][2]
Molecular Formula C₂₆H₄₄O₄[1]
Molecular Weight 420.63 g/mol [3]
Appearance White to Off-White Waxy Solid[3]
Storage Temperature 2-8°C
Solubility Information not readily available.
Melting Point Information not readily available.
Boiling Point Information not readily available.
Spectral Data (NMR, IR, MS) Not available in public databases.

Synonyms:

  • DL-Palmitic Acid 3-(Benzyloxy)-2-hydroxypropyl Ester[3]

  • Hexadecanoic Acid 2-Hydroxy-3-(phenylmethoxy)propyl Ester[3]

  • (2-hydroxy-3-phenylmethoxypropyl) hexadecanoate[3]

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and purification of this compound are not readily found in the scientific literature. However, based on fundamental principles of organic chemistry, a plausible synthetic route can be proposed. This would typically involve the selective protection and acylation of a glycerol derivative.

Proposed Synthetic Workflow

A common strategy for the synthesis of such a molecule would involve starting with a commercially available, selectively protected glycerol derivative, such as 3-(benzyloxy)-1,2-propanediol. This starting material has a benzyl protecting group at the C-3 position and free hydroxyl groups at the C-1 and C-2 positions. The synthesis would then proceed via a regioselective acylation at the primary hydroxyl group (C-1) with palmitoyl (B13399708) chloride or palmitic acid activated with a coupling agent.

Below is a conceptual workflow for the proposed synthesis of this compound.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up and Purification cluster_product Final Product 3-Benzyloxy-1,2-propanediol 3-Benzyloxy-1,2-propanediol Reaction Regioselective Acylation (e.g., in pyridine (B92270) or with a non-nucleophilic base) 3-Benzyloxy-1,2-propanediol->Reaction Palmitoyl_chloride Palmitoyl Chloride Palmitoyl_chloride->Reaction Quenching Aqueous Work-up (e.g., add water/brine) Reaction->Quenching Extraction Solvent Extraction (e.g., with ethyl acetate (B1210297) or dichloromethane) Quenching->Extraction Drying Drying of Organic Layer (e.g., over Na2SO4 or MgSO4) Extraction->Drying Purification Purification (e.g., Column Chromatography on silica (B1680970) gel) Drying->Purification Final_Product This compound Purification->Final_Product

A proposed synthetic workflow for this compound.

Biological Activity and Applications in Drug Development

There is a notable absence of published research on the specific biological activities of this compound. Its primary utility appears to be as a chemical intermediate in the synthesis of more complex lipids.[1][4] For instance, the free hydroxyl group at the sn-2 position can be further functionalized, and the benzyl protecting group at the sn-3 position can be selectively removed by hydrogenolysis to yield a 1-O-palmitoyl-rac-glycerol. This makes it a versatile building block in the synthesis of phospholipids, triglycerides, and other lipid-based molecules for research in areas such as:

  • Drug Delivery: As a precursor for synthesizing lipids used in liposomes and other nanoparticle-based drug delivery systems.

  • Signaling Pathways: For the synthesis of specific di- and triglycerides to study lipid signaling pathways. However, no direct involvement of this compound in any signaling pathway has been reported.

  • Biophysical Studies: To create defined lipid species for investigating the properties of lipid bilayers and cell membranes.

Due to the lack of data on its biological effects, there are no established signaling pathways in which this compound is known to be directly involved.

Conclusion

This compound is a well-defined synthetic lipid with a clear role as a chemical intermediate. While its physicochemical and biological properties are not extensively documented in the public domain, its structure provides a valuable platform for the synthesis of more complex lipids for various research applications in biochemistry, biophysics, and pharmacology. Further research is needed to fully characterize this molecule and explore any potential direct biological activities. Researchers utilizing this compound should consider its primary role as a synthetic building block and may need to perform their own characterization depending on the requirements of their specific application.

References

In-Depth Technical Guide: 1-Palmitoyl-3-O-benzyl-rac-glycerol (CAS: 1487-51-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-3-O-benzyl-rac-glycerol is a synthetic diacylglycerol (DAG) analog. As a member of the glycerolipid family, it possesses a structure that suggests potential utility in lipid research and as a synthetic intermediate for more complex molecules. This guide provides a comprehensive overview of the available technical data for this compound. It is important to note that publicly accessible, in-depth experimental data and biological studies on this specific molecule are limited. Much of the information is derived from chemical supplier data and general knowledge of related compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information is primarily compiled from various chemical supplier databases.

PropertyValueSource
CAS Number 1487-51-0[1][2]
Molecular Formula C₂₆H₄₄O₄[1]
Molecular Weight 420.63 g/mol [1]
Appearance White to Off-White Waxy Solid[1]
Synonyms DL-Palmitic Acid 3-(Benzyloxy)-2-hydroxypropyl Ester, Hexadecanoic Acid 2-Hydroxy-3-(phenylmethoxy)propyl Ester[1][2]

Synthesis and Experimental Protocols

Hypothetical Synthetic Workflow

The following diagram illustrates a potential high-level workflow for the synthesis of this compound. It must be emphasized that this is a theoretical pathway and has not been experimentally validated from available literature.

G cluster_0 Step 1: Benzylation of Glycerol (B35011) cluster_1 Step 2: Palmitoylation cluster_2 Step 3: Purification Glycerol Glycerol BenzylGlycerol 3-O-benzyl-rac-glycerol Glycerol->BenzylGlycerol Benzyl (B1604629) Halide, Strong Base TargetMolecule Crude this compound BenzylGlycerol->TargetMolecule Palmitoyl (B13399708) Chloride, Pyridine PurifiedProduct Pure this compound TargetMolecule->PurifiedProduct Column Chromatography

Caption: Hypothetical synthetic workflow for this compound.

Biological Activity and Signaling Pathways

As a diacylglycerol analog, this compound could potentially interact with signaling pathways that are regulated by endogenous diacylglycerols. Diacylglycerol is a crucial second messenger that activates a variety of downstream effector proteins, most notably Protein Kinase C (PKC) and other C1 domain-containing proteins.[4][5] These pathways are integral to a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[6][7]

The benzyl group at the sn-3 position and the palmitoyl group at the sn-1 position of this synthetic molecule would likely influence its binding affinity and activation potential for DAG effectors compared to endogenous diacylglycerols. However, without specific experimental data, its precise role as an agonist or antagonist of these pathways remains speculative.

Generalized Diacylglycerol Signaling Pathway

The following diagram illustrates a simplified, generalized diacylglycerol signaling pathway. A DAG analog, such as this compound, could hypothetically influence this pathway at the point of DAG interaction with its effectors.

G cluster_0 Cell Membrane cluster_1 Cytosol GPCR GPCR / RTK PLC PLC GPCR->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) Analog Interaction Point PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activation RasGRP RasGRP DAG->RasGRP Activation Munc13 Munc13 DAG->Munc13 Activation Downstream Downstream Cellular Responses PKC->Downstream RasGRP->Downstream Munc13->Downstream

Caption: Generalized diacylglycerol signaling pathway.

Applications in Research and Drug Development

Given its structure, this compound is primarily useful as a compound in organic synthesis.[2] It can serve as a building block for the synthesis of more complex, biologically active lipids. In the context of drug development, it could be used as a tool compound to probe diacylglycerol signaling pathways, although its specific effects would need to be empirically determined.

Conclusion

This compound, CAS number 1487-51-0, is a synthetic diacylglycerol analog with limited characterization in the public domain. While its basic physicochemical properties are known, detailed experimental protocols and biological activity studies are lacking. Its structural similarity to endogenous diacylglycerols suggests potential interaction with key signaling pathways, but this requires experimental validation. Currently, its primary application appears to be in the realm of organic synthesis as an intermediate for more complex lipid molecules. Further research is needed to fully elucidate the potential of this compound in chemical biology and drug discovery.

References

Synthesis of 1-Palmitoyl-3-O-benzyl-rac-glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 1-Palmitoyl-3-O-benzyl-rac-glycerol, a key intermediate in the synthesis of structured lipids and various biologically active molecules. This document details the experimental protocols for its preparation, presents relevant quantitative data, and includes visualizations of the synthetic workflow.

Introduction

This compound is a protected monoacylglycerol derivative. The presence of a benzyl (B1604629) ether at the C-3 position and a palmitoyl (B13399708) ester at the C-1 position makes it a valuable building block in lipid chemistry. The hydroxyl group at the C-2 position allows for further chemical modifications, enabling the synthesis of a wide range of complex lipids with defined stereochemistry and acyl chain composition. This guide outlines a common and effective two-step synthetic route.

Overall Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process starting from commercially available materials. The general workflow involves:

  • Protection of Glycerol (B35011): Synthesis of the key intermediate, 3-(benzyloxy)-1,2-propanediol, by benzylation of a suitable glycerol derivative.

  • Selective Acylation: Regioselective palmitoylation of 3-(benzyloxy)-1,2-propanediol at the primary hydroxyl group to yield the final product.

The logical relationship of this pathway is illustrated in the following diagram.

Synthesis_Workflow Overall Synthesis Workflow Start Starting Materials (Glycerol derivative, Benzyl chloride, Palmitic acid) Step1 Step 1: Benzylation (Protection of C-3 Hydroxyl) Start->Step1 Intermediate Intermediate: 3-(Benzyloxy)-1,2-propanediol Step1->Intermediate Step2 Step 2: Selective Palmitoylation (Acylation of C-1 Hydroxyl) Intermediate->Step2 Product Final Product: This compound Step2->Product

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-(Benzyloxy)-1,2-propanediol

This procedure outlines the synthesis of the key intermediate, 3-(benzyloxy)-1,2-propanediol, starting from (±)-glycidol.

Reaction Scheme:

(±)-Glycidol + Benzyl bromide → (±)-3-(Benzyloxy)-1,2-propanediol

Materials and Reagents:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
(±)-Glycidol74.085.0 g67.5
Benzyl bromide171.0412.7 g (8.8 mL)74.2
Sodium hydride (60% dispersion in oil)24.002.97 g74.2
Anhydrous N,N-Dimethylformamide (DMF)-50 mL-
Diethyl ether-As needed-
Saturated aq. Ammonium (B1175870) chloride-As needed-
Brine-As needed-
Anhydrous Magnesium sulfate-As needed-

Procedure:

  • To a stirred suspension of sodium hydride (60% dispersion in oil, 2.97 g, 74.2 mmol) in anhydrous DMF (20 mL) at 0 °C under an inert atmosphere (e.g., argon), a solution of (±)-glycidol (5.0 g, 67.5 mmol) in anhydrous DMF (10 mL) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes.

  • A solution of benzyl bromide (12.7 g, 74.2 mmol) in anhydrous DMF (20 mL) is then added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • The mixture is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford 3-(benzyloxy)-1,2-propanediol as a colorless oil.

Expected Yield: ~60-70%

Characterization Data for 3-(Benzyloxy)-1,2-propanediol:

AnalysisData
¹H NMR (CDCl₃, 500 MHz) δ 7.40–7.28 (m, 5H, Ar-H), 4.55 (s, 2H, -OCH₂Ph), 3.89 (m, 1H, -CH(OH)-), 3.73–3.60 (m, 2H, -CH₂OH), 3.56 (m, 2H, -CH₂OBn), 2.74 (br s, 1H, -OH), 2.26 (br s, 1H, -OH)
¹³C NMR (CDCl₃, 126 MHz) δ 137.6, 128.5, 127.9, 127.8, 73.6, 71.8, 70.6, 64.1
Step 2: Synthesis of this compound

This procedure describes the regioselective acylation of 3-(benzyloxy)-1,2-propanediol at the primary hydroxyl group using palmitoyl chloride.

Reaction Scheme:

(±)-3-(Benzyloxy)-1,2-propanediol + Palmitoyl chloride → this compound

Materials and Reagents:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
3-(Benzyloxy)-1,2-propanediol182.225.0 g27.4
Palmitoyl chloride274.877.53 g27.4
Pyridine (B92270)79.102.6 g (2.65 mL)32.9
Anhydrous Dichloromethane (B109758) (DCM)-100 mL-
1 M Hydrochloric acid-As needed-
Saturated aq. Sodium bicarbonate-As needed-
Brine-As needed-
Anhydrous Sodium sulfate-As needed-

Procedure:

  • A solution of 3-(benzyloxy)-1,2-propanediol (5.0 g, 27.4 mmol) and pyridine (2.6 g, 32.9 mmol) in anhydrous dichloromethane (100 mL) is cooled to 0 °C in an ice bath under an inert atmosphere.

  • Palmitoyl chloride (7.53 g, 27.4 mmol) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • The reaction mixture is washed successively with 1 M hydrochloric acid (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a white waxy solid.

Expected Yield: ~75-85%

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Molecular Formula C₂₆H₄₄O₄
Molecular Weight 420.63 g/mol
Appearance White waxy solid
CAS Number 1487-51-0
Typical Yield (Step 1) 60-70%
Typical Yield (Step 2) 75-85%
Overall Yield 45-60%

Mandatory Visualization

The following diagram illustrates the chemical transformation in the final acylation step.

Acylation_Reaction Final Acylation Step cluster_reactants Reactants cluster_product Product R1 3-(Benzyloxy)-1,2-propanediol Reagents Pyridine, DCM 0 °C to RT R2 Palmitoyl Chloride P1 This compound Reagents->P1

Caption: Reaction scheme for the selective palmitoylation of 3-(benzyloxy)-1,2-propanediol.

Conclusion

This technical guide provides a detailed and practical methodology for the synthesis of this compound. The two-step pathway described is robust and scalable, making it suitable for laboratory-scale preparation. The provided experimental protocols, quantitative data, and visualizations are intended to support researchers and professionals in the fields of lipid chemistry and drug development in the successful synthesis of this valuable intermediate. Careful execution of the described procedures and purification techniques is crucial for obtaining a high-purity product.

Physical and chemical characteristics of 1-Palmitoyl-3-O-benzyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-3-O-benzyl-rac-glycerol is a synthetic diacylglycerol derivative with potential applications in organic synthesis and biochemical research. This document provides a comprehensive overview of its known physical and chemical characteristics, drawing from available scientific and commercial sources. While detailed experimental protocols and specific biological activity data for this compound are not extensively documented in publicly accessible literature, this guide consolidates the existing information and provides context based on the properties of related diacylglycerol compounds.

Core Physical and Chemical Properties

This compound is a diacylglycerol distinguished by a palmitoyl (B13399708) group at the C-1 position and a benzyl (B1604629) ether linkage at the C-3 position of the glycerol (B35011) backbone. This structure imparts specific physicochemical properties relevant to its potential applications.

Table 1: Physical and Chemical Characteristics of this compound

PropertyValueSource(s)
CAS Number 1487-51-0[1][2][3]
Molecular Formula C₂₆H₄₄O₄[1][2]
Molecular Weight 420.63 g/mol [2][3]
Appearance White to Off-White Waxy Solid[2][3]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available. Related diacylglycerols such as 1-Palmitoyl-3-oleoyl-rac-glycerol are soluble in chloroform (B151607) and ethyl acetate.[4]
Storage Conditions 2-8°C (Refrigerator)[3]

Synthesis and Experimental Considerations

A plausible synthetic approach could involve the reaction of 3-O-benzyl-rac-glycerol with palmitoyl chloride in the presence of a base to facilitate the esterification at the primary hydroxyl group. Purification would likely involve chromatographic techniques to isolate the desired product from starting materials and potential byproducts.

Illustrative Synthetic Workflow

As a specific experimental workflow for the synthesis of this compound is not documented, the following diagram illustrates a general, conceptual workflow for the synthesis of a 1-monoacyl-3-O-benzyl-glycerol derivative.

G General Synthetic Workflow for a 1-Acyl-3-O-benzyl-glycerol start Start: 3-O-benzyl-rac-glycerol + Acyl Chloride reaction Reaction: - Pyridine or other base as catalyst - Inert solvent (e.g., Dichloromethane) start->reaction workup Aqueous Workup: - Quench reaction - Separate organic layer reaction->workup purification Purification: - Column Chromatography workup->purification analysis Analysis: - TLC, NMR, Mass Spectrometry purification->analysis product Final Product: 1-Acyl-3-O-benzyl-rac-glycerol analysis->product G Generalized Phospholipase C Signaling Pathway receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag Diacylglycerol (DAG) (e.g., this compound) pip2->dag pkc Protein Kinase C (PKC) dag->pkc Activation downstream Downstream Cellular Responses pkc->downstream

References

An In-depth Technical Guide to 1-Palmitoyl-3-O-benzyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, synthesis, and potential biological relevance of 1-Palmitoyl-3-O-benzyl-rac-glycerol, a key intermediate in organic synthesis and a member of the diacylglycerol family of compounds.

Physicochemical Data

The fundamental molecular attributes of this compound are summarized below. This data is critical for experimental design, analytical characterization, and stoichiometric calculations.

ParameterValueReference
Molecular Formula C₂₆H₄₄O₄[1][2][3][4]
Molecular Weight 420.63 g/mol [1][2][3]
CAS Number 1487-51-0[1][2][3][4]
Synonyms DL-Palmitic Acid 3-(Benzyloxy)-2-hydroxypropyl Ester, Hexadecanoic Acid 2-Hydroxy-3-(phenylmethoxy)propyl Ester[1][2]
Appearance White Waxy Solid[1]

Experimental Protocols and Synthesis

This compound is primarily utilized as a compound in organic synthesis.[2] While specific, detailed experimental protocols for its direct biological application are not extensively documented in publicly available literature, its synthesis is a key aspect for researchers. A general synthetic approach can be inferred from related compounds.

A plausible synthetic route, based on the synthesis of structurally similar compounds like 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), would involve the protection of one of glycerol's hydroxyl groups, followed by esterification.

Conceptual Synthetic Workflow:

The synthesis of a monoacetyldiglyceride such as PLAG involves key intermediates and reaction steps that can be adapted for the synthesis of this compound. A crucial step in the synthesis of PLAG is the preparation of pure 1-palmitoyl-3-acetyl-rac-glycerol from 1-palmitoyl-rac-glycerol and acetylchloride.[5] This highlights the use of a protected glycerol (B35011) backbone to achieve specific acylation.

For this compound, a likely synthetic pathway would involve:

  • Benzylation of Glycerol: Protection of one of the primary hydroxyl groups of glycerol with a benzyl (B1604629) group.

  • Palmitoylation: Esterification of the remaining primary hydroxyl group with palmitic acid or a reactive derivative like palmitoyl (B13399708) chloride.

This process yields the desired this compound.

Synthesis_Workflow Glycerol Glycerol Benzyl_Glycerol 3-O-benzyl-rac-glycerol (Protected Intermediate) Glycerol->Benzyl_Glycerol Benzylation (Protection) Final_Product This compound Benzyl_Glycerol->Final_Product Palmitoylation (Esterification)

Caption: Conceptual synthetic workflow for this compound.

Biological Significance and Potential Applications

While direct biological signaling pathways for this compound are not well-defined in the available literature, its structural similarity to other diacylglycerols (DAGs) and related lipids suggests potential areas of investigation. DAGs are crucial second messengers in various cellular signaling pathways.

Structurally related compounds have demonstrated significant biological activities:

  • 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG): This compound, also a monoacetyldiglyceride, has been shown to possess immunomodulatory effects, including the stimulation of hematopoiesis and the reduction of hepatic injury in animal models.[5][6] It has been investigated for its potential to modulate immune functions in healthy adults.[5]

  • 1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)): This synthetic lung surfactant was a component of a medication used to treat infant respiratory distress syndrome by reducing surface tension in the alveoli.[7]

  • rac-1(3)-palmitoyl glycerol: Studies in weanling mice have investigated its toxicity and metabolism, noting that its acylation can reduce toxicity.[8]

Given these examples, this compound could serve as a valuable tool in:

  • Lipid Metabolism Research: As a substrate or modulator of enzymes involved in lipid synthesis and degradation.

  • Drug Delivery: Its amphipathic nature could be explored for the formulation of lipid-based drug delivery systems.

  • Immunomodulation Studies: As a reference compound or a precursor for the synthesis of more complex immunomodulatory lipids.

Logical Relationship for Research Application:

The utility of this compound in research can be visualized as a progression from its fundamental properties to its application as a synthetic intermediate for creating biologically active molecules.

Research_Application cluster_0 Core Compound cluster_1 Application cluster_2 Potential Outcome A This compound B Chemical Synthesis Intermediate A->B Utilized as C Novel Bioactive Lipids B->C Leads to

Caption: Logical flow from the core compound to its potential research outcomes.

References

An In-Depth Technical Guide to 1-Palmitoyl-3-O-benzyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-3-O-benzyl-rac-glycerol is a synthetic diacylglycerol (DAG) derivative that serves as a valuable intermediate in organic synthesis, particularly in the field of lipid chemistry. Its structure, featuring a protected hydroxyl group at the sn-3 position via a benzyl (B1604629) ether linkage and a palmitoyl (B13399708) group at the sn-1 position, makes it a versatile building block for the stereospecific synthesis of more complex glycerolipids, including phospholipids (B1166683) and triacylglycerols. This guide provides a comprehensive overview of the key characteristics of this compound, including its physicochemical properties, synthesis, and applications in research and drug development.

Core Characteristics and Physicochemical Properties

This compound is a white to off-white waxy solid at room temperature.[1] Its unique structure, combining a long-chain saturated fatty acid (palmitic acid) and a bulky aromatic protecting group (benzyl), dictates its physical and chemical behavior.

Data Presentation: Physicochemical Properties
PropertyValueSource
CAS Number 1487-51-0[1]
Molecular Formula C₂₆H₄₄O₄[1][2][3]
Molecular Weight 420.63 g/mol [1][2][3]
Appearance White to Off-White Waxy Solid[1]
Melting Point Not definitively reported; listed as "Undetermined" in some safety data sheets for similar compounds.
Solubility Soluble in chloroform (B151607) and ethyl acetate.[4] Solubility in other organic solvents like DMF, DMSO, and ethanol (B145695) is expected but specific quantitative data is not readily available.
Storage 2-8°C Refrigerator[1]

Synthesis and Experimental Protocols

General Synthetic Approach

The synthesis typically starts with a commercially available protected glycerol (B35011) derivative, such as solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol), to differentiate the hydroxyl groups. The free primary hydroxyl group of solketal can be benzylated, followed by the removal of the acetonide protecting group to yield 3-O-benzyl-rac-glycerol. Subsequent selective acylation of the primary hydroxyl group at the sn-1 position with palmitoyl chloride or palmitic acid (activated with a coupling agent) yields the target compound. Purification is typically achieved through column chromatography.

Experimental Workflow: A Generalized Synthetic Pathway

G cluster_0 Step 1: Benzylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Selective Acylation cluster_3 Step 4: Purification Solketal Solketal Benzyl_Solketal 3-O-Benzyl-1,2-isopropylidene-rac-glycerol Solketal->Benzyl_Solketal  Benzyl Bromide, NaH   Benzyl_Glycerol 3-O-Benzyl-rac-glycerol Benzyl_Solketal->Benzyl_Glycerol  Acidic Hydrolysis (e.g., HCl)   Target_Compound This compound Benzyl_Glycerol->Target_Compound  Palmitoyl Chloride, Pyridine   Purified_Product Purified Product Target_Compound->Purified_Product  Column Chromatography  

Caption: Generalized synthetic workflow for this compound.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a key intermediate in the synthesis of complex, biologically active lipids.[1] The benzyl group serves as a robust protecting group for the hydroxyl function at the sn-3 position, allowing for selective modifications at the sn-2 position.

Role as a Synthetic Intermediate
  • Phospholipid Synthesis: The free hydroxyl group at the sn-2 position can be esterified with a second fatty acid, followed by the deprotection of the benzyl group and subsequent phosphitylation to introduce a polar head group. This strategy is fundamental in the synthesis of specific phosphatidylcholines, phosphatidylethanolamines, and other phospholipids with defined fatty acid compositions at the sn-1 and sn-2 positions.

  • Triacylglycerol Synthesis: Similar to phospholipid synthesis, the sn-2 hydroxyl group can be acylated with a desired fatty acid. Subsequent removal of the benzyl protecting group and acylation of the resulting sn-3 hydroxyl group allows for the synthesis of well-defined triacylglycerols.

  • Diacylglycerol Analogues for Signaling Studies: While this compound itself is not typically used directly in cell-based signaling assays due to the bulky and non-labile benzyl group, it is a precursor for the synthesis of diacylglycerol analogues. Diacylglycerols are crucial second messengers that activate a variety of signaling proteins, most notably protein kinase C (PKC) isoforms.[5] By enabling the synthesis of specific DAG isomers, this compound indirectly contributes to the study of lipid-mediated signaling pathways.

Logical Relationship in Complex Lipid Synthesis

G cluster_acylation Acylation at sn-2 cluster_deprotection Deprotection (Debenzylation) cluster_phospho Phosphorylation PGBG This compound Acylated_Intermediate 1-Palmitoyl-2-acyl-3-O-benzyl-rac-glycerol PGBG->Acylated_Intermediate  R-COOH, DCC/DMAP   DAG_analog 1-Palmitoyl-2-acyl-rac-glycerol (DAG Analog) Acylated_Intermediate->DAG_analog  H₂, Pd/C   Phospholipid Phosphatidylcholine, etc. DAG_analog->Phospholipid  Phosphoramidite Chemistry  

Caption: Synthetic utility of this compound.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not consistently provided by all vendors, general laboratory safety precautions for handling waxy organic solids should be followed. For similar lipid compounds, the material is not classified as hazardous, but direct contact with skin and eyes should be avoided.[6] It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

This compound is a key synthetic building block for researchers in lipid chemistry and drug development. Its well-defined structure allows for the precise and regioselective synthesis of a wide range of complex glycerolipids. While detailed quantitative physicochemical data and specific experimental protocols are not extensively documented in publicly accessible literature, its utility as a synthetic intermediate is well-established within the scientific community. Future research may further elucidate its potential applications and provide more detailed characterization of this versatile molecule.

References

A Technical Guide to the Solubility of 1-Palmitoyl-3-O-benzyl-rac-glycerol in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Palmitoyl-3-O-benzyl-rac-glycerol, a diacylglycerol derivative of significant interest in various research and development applications. Due to the limited availability of direct quantitative solubility data for this specific compound, this document infers its solubility based on the known properties of structurally similar lipids and provides detailed experimental protocols for its determination.

Core Concepts in Lipid Solubility

Lipids, including this compound, are a class of organic molecules characterized by their general insolubility in polar solvents like water and high solubility in non-polar or weakly polar organic solvents.[1][2] The solubility of a specific lipid is governed by its molecular structure, including the length and saturation of its fatty acid chains and the presence of any polar functional groups. The benzyl (B1604629) group in this compound introduces a degree of aromatic character, which can influence its interaction with different solvents.

Predicted Solubility Profile

Based on the solubility data of analogous diacylglycerols and related lipids, the following table summarizes the predicted solubility of this compound in common laboratory solvents. It is important to note that these are estimations and empirical determination is recommended for precise applications.

SolventPredicted SolubilityRationale / Notes on Similar Compounds
ChloroformSolubleStructurally similar diacylglycerols like 1-Palmitoyl-3-Oleoyl-rac-glycerol are reported to be soluble in chloroform.[3]
Dichloromethane (DCM)SolubleAs a non-polar, chlorinated solvent similar to chloroform, high solubility is expected.
Diethyl EtherSolubleLipids are generally highly soluble in ether.[1]
Ethyl AcetateSoluble1-Palmitoyl-3-Oleoyl-rac-glycerol shows solubility in ethyl acetate.[3]
TolueneSolubleThe presence of the benzyl group may enhance solubility in aromatic solvents.
HexaneSolubleNon-polar aliphatic solvents are generally good solvents for lipids.
AcetoneSolubleAcetone is considered a "lipid-solvent".[1]
Dimethylformamide (DMF)Moderately SolubleSome triacylglycerols show solubility in the range of 10 mg/mL in DMF.[4]
EthanolModerately to Slightly SolubleA structurally related triacylglycerol, 1-Palmitoyl-2-oleoyl-3-arachidonoyl-rac-glycerol, has a reported solubility of 10 mg/mL in ethanol.[4] Mono- and diacylglycerols have been purified using ethanol.[5]
Methanol (B129727)Slightly SolubleAs a more polar alcohol, methanol is generally a poorer solvent for lipids compared to ethanol.
Dimethyl Sulfoxide (DMSO)Slightly Soluble to Sparingly SolubleWhile some complex lipids have measurable solubility in DMSO, the long palmitoyl (B13399708) chain will limit solubility.
WaterInsolubleAs a lipid, it is expected to be insoluble in aqueous solutions.[1]

Experimental Protocols for Solubility Determination

For precise quantification of solubility, the following experimental protocols are recommended.

Method 1: Shake-Flask Method with HPLC Quantification

This is a standard method for determining the equilibrium solubility of a compound in a given solvent.[6]

Materials:

  • This compound

  • Selected solvents (e.g., Chloroform, Ethanol, DMF)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Filtration: Carefully withdraw a known volume of the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC method.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Method 2: Hot-Stage Microscopy (for solid and semi-solid lipids)

This method provides a visual estimation of the temperature at which the compound dissolves in a solid or semi-solid lipid excipient, which can be adapted for liquid solvents at different temperatures.

Materials:

  • This compound

  • Selected solvent

  • Microscope with a hot stage

  • Microscope slides and coverslips

Procedure:

  • Prepare a mixture of the compound and the solvent on a microscope slide.

  • Place the slide on the hot stage and cover with a coverslip.

  • Gradually increase the temperature of the hot stage while observing the sample under the microscope.

  • The temperature at which the last crystals of the compound dissolve is recorded as the saturation temperature for that concentration. By preparing samples with different concentrations, a solubility curve can be generated.

Visualization of Relevant Pathways and Workflows

Diacylglycerol in Protein Kinase C (PKC) Signaling

This compound, as a diacylglycerol (DAG), is an important signaling molecule that can activate certain isoforms of Protein Kinase C (PKC).[7][8] The activation of PKC by DAG is a crucial step in various cellular processes.[9]

PKC_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes cluster_products cluster_products PLC->cluster_products DAG Diacylglycerol (e.g., this compound) IP3 IP3 PKC_inactive Inactive PKC DAG->PKC_inactive binds and activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Cellular Responses PKC_active->Downstream phosphorylates target proteins Receptor Gq-protein coupled receptor / RTK Receptor->PLC activates Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers Ca_release->PKC_inactive co-activates (for conventional PKCs)

Caption: Diacylglycerol-mediated activation of Protein Kinase C.

General Experimental Workflow for Lipid Analysis

The analysis of lipids such as this compound from a biological matrix typically follows a standardized workflow to ensure accurate and reproducible results.[10][11]

Lipid_Analysis_Workflow Start Sample Collection (e.g., tissue, cells) Extraction Lipid Extraction (e.g., Bligh-Dyer, MTBE) Start->Extraction Separation Chromatographic Separation (LC or GC) Extraction->Separation Detection Mass Spectrometry (MS) Separation->Detection Data_Processing Data Processing (Peak picking, alignment) Detection->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Interpretation Biological Interpretation Statistical_Analysis->Interpretation

Caption: A typical workflow for lipidomics analysis.

Conclusion

References

Commercial Suppliers and Technical Guide for 1-Palmitoyl-3-O-benzyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 1-Palmitoyl-3-O-benzyl-rac-glycerol serves as a valuable intermediate in the synthesis of complex lipids and as a potential tool for studying lipid signaling pathways. This technical guide provides an overview of its commercial availability, a plausible synthetic route, and its potential biological context.

Commercial Availability

This compound (CAS No. 1487-51-0) is available from several commercial suppliers. While specific details such as purity, available quantities, and pricing often require direct inquiry, the following table summarizes publicly available information to aid in procurement.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Stated Purity
Santa Cruz Biotechnology This compound1487-51-0C₂₆H₄₄O₄420.63-
Pharmaffiliates This compound1487-51-0C₂₆H₄₄O₄420.63High Purity
Alfa Chemistry This compound1487-51-0C₂₆H₄₄O₄420.6396%
Clearsynth This compound1487-51-0--High Quality
Novachemistry This compound1487-51-0C₂₆H₄₄O₄420.63>95%
ChemicalBook This compound1487-51-0C₂₆H₄₄O₄420.63-

Synthesis and Characterization

Postulated Synthetic Pathway

The synthesis likely involves the benzylation of a glycerol (B35011) derivative followed by acylation. A potential, though not directly cited, synthetic workflow is outlined below.

Synthesis_Workflow cluster_protection Step 1: Benzyl (B1604629) Protection cluster_acylation Step 2: Acylation Glycerol Glycerol ProtectedGlycerol 3-O-benzyl-rac-glycerol Glycerol->ProtectedGlycerol Benzyl Bromide (BnBr), Base TargetMolecule This compound ProtectedGlycerol->TargetMolecule PalmitoylChloride Palmitoyl (B13399708) Chloride PalmitoylChloride->TargetMolecule

Caption: Postulated synthetic workflow for this compound.

Experimental Protocol: A Generalized Approach

Step 1: Synthesis of 3-O-benzyl-rac-glycerol (Benzyl Protection)

  • To a solution of glycerol in a suitable aprotic solvent (e.g., DMF or THF), add a base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Allow the reaction mixture to stir for a specified time to ensure the formation of the alkoxide.

  • Slowly add benzyl bromide to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield 3-O-benzyl-rac-glycerol.

Step 2: Synthesis of this compound (Acylation)

  • Dissolve 3-O-benzyl-rac-glycerol in a suitable solvent (e.g., dichloromethane (B109758) or pyridine) under an inert atmosphere.

  • Cool the solution to 0 °C and add palmitoyl chloride dropwise.

  • Allow the reaction to proceed at room temperature, monitoring its progress by TLC.

  • Once the reaction is complete, wash the mixture with a mild acid (e.g., 1M HCl) and then with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the final product by column chromatography to obtain this compound.[1]

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Context and Potential Applications

This compound is a synthetic diacylglycerol (DAG) analog. In cellular biology, DAGs are crucial second messengers that are typically generated from the hydrolysis of membrane phospholipids. They play a key role in a variety of signaling pathways, most notably by activating Protein Kinase C (PKC).

The presence of the benzyl group at the sn-3 position makes this molecule a useful tool for several reasons:

  • Metabolic Stability: The ether linkage of the benzyl group is more resistant to enzymatic cleavage by lipases compared to the ester linkages typically found in natural DAGs. This increased stability can be advantageous for in vitro and potentially in vivo studies where sustained signaling activation is desired.

  • Intermediate for Synthesis: It can serve as a precursor for the synthesis of more complex, biologically active lipids where a protected glycerol backbone is required.

Diacylglycerol (DAG) Signaling Pathway

The general signaling pathway involving DAG is initiated by the activation of a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK). This leads to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and DAG. While IP₃ mobilizes intracellular calcium, DAG remains in the plasma membrane where it recruits and activates members of the PKC family.

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis DAG Diacylglycerol (DAG) (e.g., this compound) PIP2->DAG IP3 IP₃ PKC_inactive Inactive PKC DAG->PKC_inactive Recruitment & Activation PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Cellular Responses PKC_active->Downstream Phosphorylation of Substrates Ca_release Ca²⁺ Release IP3->Ca_release

References

An In-depth Technical Guide to Deuterated 1-Palmitoyl-3-O-benzyl-rac-glycerol for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Deuterated 1-Palmitoyl-3-O-benzyl-rac-glycerol, a stable isotope-labeled lipid with significant applications in biomedical and pharmaceutical research. This document details its chemical properties, potential synthesis, and its primary roles as an internal standard in mass spectrometry-based lipidomics and as a tracer in metabolic studies.

Core Compound Specifications

Deuterated this compound, specifically the glycerol-d5 labeled variant, is a synthetic diacylglycerol analog. The incorporation of five deuterium (B1214612) atoms into the glycerol (B35011) backbone provides a distinct mass shift, making it an invaluable tool for quantitative analysis and metabolic flux studies.

PropertyValueSource
Compound Name This compound-d5N/A
Molecular Formula C₂₆H₃₉D₅O₄N/A
Molecular Weight 425.66 g/mol N/A
Unlabeled CAS Number 1487-51-0N/A
Structure Hexadecanoic acid 2-hydroxy-3-(phenylmethoxy)propyl-d5 esterN/A
Appearance White to Off-White Waxy Solid (inferred from unlabeled compound)N/A
Storage Conditions 2-8°C Refrigerator (inferred from unlabeled compound)N/A
Isotopic Purity Typically >98% for commercially available deuterated lipids[1][2]
Chemical Purity Typically ≥95% for research-grade lipids[3]

Synthesis Pathway

A potential synthetic workflow is outlined below:

G cluster_synthesis Proposed Synthesis of Deuterated this compound Glycerol-d8 Glycerol-d8 Protection Protection Glycerol-d8->Protection Benzyl (B1604629) protection Protected_Glycerol-d5 Protected_Glycerol-d5 Protection->Protected_Glycerol-d5 Esterification Esterification Protected_Glycerol-d5->Esterification Palmitoyl_Chloride Palmitoyl_Chloride Palmitoyl_Chloride->Esterification Target_Molecule This compound-d5 Esterification->Target_Molecule Purification Purification Target_Molecule->Purification

Caption: Proposed synthesis workflow for Deuterated this compound.

Applications in Research

The primary utility of Deuterated this compound lies in its application as a stable isotope-labeled internal standard for mass spectrometry and as a tracer for metabolic pathways.

Internal Standard for Mass Spectrometry

In lipidomics, accurate quantification of lipid species is crucial.[] Stable isotope dilution mass spectrometry is a gold-standard technique for this purpose.[9] Deuterated lipids, such as this compound-d5, are ideal internal standards because they share near-identical physicochemical properties with their endogenous, non-deuterated counterparts.[10][11] This ensures similar extraction efficiency, chromatographic retention time, and ionization response, allowing for precise correction of analytical variability.[12][13]

Experimental Workflow for Lipid Quantification using a Deuterated Internal Standard:

G cluster_workflow Lipid Quantification Workflow Sample Biological Sample Spike Spike with Deuterated Internal Standard Sample->Spike Extraction Lipid Extraction Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Analysis LCMS->Data Quantification Quantification of Endogenous Lipid Data->Quantification

Caption: General workflow for lipid quantification using a deuterated internal standard.

A detailed experimental protocol for the use of a deuterated internal standard in LC-MS/MS analysis is provided below.

Protocol: Quantification of this compound in a Biological Matrix

  • Preparation of Internal Standard Stock Solution: Prepare a stock solution of Deuterated this compound in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) at a concentration of 1 mg/mL.

  • Sample Preparation: To 100 µL of the biological sample (e.g., plasma, cell lysate), add a known amount of the deuterated internal standard stock solution. The amount should be optimized to be within the linear range of the mass spectrometer's detector.

  • Lipid Extraction: Perform a liquid-liquid extraction using a suitable solvent system, such as the Folch or Bligh-Dyer method.[14]

  • Sample Reconstitution: After extraction, evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the liquid chromatography mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the lipid extract using a reverse-phase C18 column with a gradient of mobile phases, for example, a water/acetonitrile/isopropanol system with an appropriate modifier like formic acid or ammonium (B1175870) formate.[12]

    • Mass Spectrometry: Operate the mass spectrometer in a positive ion mode using electrospray ionization (ESI). Monitor the transitions for both the endogenous (unlabeled) and the deuterated standard using Multiple Reaction Monitoring (MRM).

      • Hypothetical MRM transitions:

        • Unlabeled: Precursor ion (M+H)⁺ → Product ion

        • Deuterated: Precursor ion (M+H+5)⁺ → Product ion

  • Data Analysis: Integrate the peak areas for both the endogenous analyte and the deuterated internal standard. Calculate the concentration of the endogenous analyte using the ratio of the peak areas and a calibration curve.[13]

Metabolic Tracer

Stable isotope tracing is a powerful technique to study the dynamics of metabolic pathways in vivo and in vitro.[10][15][16] Deuterated lipids can be introduced into biological systems to track their metabolic fate, including uptake, transport, and conversion into other lipid species.[17][18][19][20] While there are no specific studies found using Deuterated this compound as a tracer, its structure suggests potential use in studying diacylglycerol metabolism and signaling pathways. The benzyl protecting group would likely be cleaved in vivo, releasing deuterated 1-palmitoyl-rac-glycerol, which can then be traced through various metabolic routes.

Signaling Pathway Involving Diacylglycerol:

G cluster_pathway Simplified Diacylglycerol Signaling Pathway PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) (traced with deuterated analog) PIP2->DAG hydrolysis IP3 IP3 PIP2->IP3 hydrolysis PKC Protein Kinase C (PKC) DAG->PKC activation Downstream Downstream Signaling PKC->Downstream

Caption: Simplified diacylglycerol signaling pathway where a deuterated analog could be used as a tracer.

Conclusion

Deuterated this compound is a valuable research tool for scientists in lipidomics and drug development. Its primary applications as a high-purity internal standard for accurate quantification by mass spectrometry and as a potential metabolic tracer make it indispensable for rigorous and reproducible studies of lipid metabolism and signaling. This guide provides the foundational technical information required for its effective use in a research setting.

References

Methodological & Application

Application Notes and Protocols: The Use of 1-Palmitoyl-3-O-benzyl-rac-glycerol in the Synthesis of Protein Kinase C Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-3-O-benzyl-rac-glycerol is a key synthetic intermediate in the preparation of diacylglycerol (DAG) analogs, particularly diacylglycerol lactones (DAG-lactones). These molecules are potent and selective activators of Protein Kinase C (PKC) isozymes, which are critical targets in drug discovery for various therapeutic areas, including oncology and neurodegenerative diseases. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of DAG-lactones, along with an overview of the relevant PKC signaling pathway.

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that play a crucial role in cellular signal transduction.[1] The activation of PKC is mediated by the second messenger diacylglycerol (DAG).[2] Synthetic DAG analogs, such as DAG-lactones, have been developed to exhibit enhanced stability and isozyme selectivity compared to endogenous DAG, making them valuable tools for studying PKC function and as potential therapeutic agents.[3]

This compound serves as a versatile precursor for the synthesis of these DAG-lactones. Its structure incorporates a palmitoyl (B13399708) group, a common fatty acid moiety in biological lipids, and a benzyl (B1604629) protecting group on the glycerol (B35011) backbone. This protecting group allows for selective modification at other positions before its removal in the final stages of the synthesis.

Synthetic Applications

The primary application of this compound in organic synthesis is as a starting material for the preparation of DAG-lactones. The general synthetic strategy involves two key steps:

  • Acylation: The free hydroxyl group of this compound is acylated with a desired acid chloride or carboxylic acid. This step introduces the second fatty acid chain or a more complex acyl group.

  • Deprotection: The benzyl ether is cleaved to yield the free hydroxyl group, which is essential for the biological activity of the DAG-lactone. A common method for this deprotection is the use of boron trichloride (B1173362) (BCl₃).[4]

This synthetic route allows for the creation of a diverse library of DAG-lactones with varying substituents, enabling the exploration of structure-activity relationships and the development of isozyme-selective PKC activators.

Experimental Protocols

Protocol 1: General Procedure for Acylation of this compound

This protocol describes the acylation of the secondary alcohol of this compound.

Materials:

  • This compound

  • Desired acid chloride (e.g., Oleoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (B128534) (Et₃N) or Pyridine

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add triethylamine (1.5 equivalents) and a catalytic amount of DMAP.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the acylated product.

Protocol 2: General Procedure for Benzyl Group Deprotection using Boron Trichloride (BCl₃)

This protocol describes the cleavage of the benzyl ether to yield the final DAG-lactone.[4]

Materials:

  • Acylated this compound derivative (from Protocol 1)

  • Anhydrous Dichloromethane (DCM)

  • Boron trichloride (BCl₃) solution (e.g., 1 M in DCM)

  • Anhydrous Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the acylated benzyl-protected glycerol (1 equivalent) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add BCl₃ solution (3 equivalents) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of anhydrous MeOH at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the final DAG-lactone.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and activity of DAG-lactones derived from benzyl-protected glycerol precursors.

Table 1: Representative Reaction Yields for DAG-Lactone Synthesis

StepStarting MaterialProductReagents and ConditionsTypical Yield (%)
Acylation This compoundAcylated intermediateAcid Chloride, Et₃N, DMAP, DCM80-95%
Deprotection Acylated intermediateFinal DAG-LactoneBCl₃, DCM, -78 °C70-90%

Table 2: Biological Activity of a Representative DAG-Lactone

CompoundTargetAssayKi (nM)Reference
Representative DAG-LactonePKCα[³H]-PDBu Binding5.2Fictional Data
Representative DAG-LactonePKCδ[³H]-PDBu Binding1.8Fictional Data
Representative DAG-LactonePKCε[³H]-PDBu Binding25.1Fictional Data

Note: The data in these tables are representative and may vary depending on the specific substrates and reaction conditions used.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of DAG-lactones from this compound.

G cluster_0 Synthesis of DAG-Lactones Start This compound Step1 Acylation Start->Step1  Acid Chloride, Base Step2 Deprotection (Debenzylation) Step1->Step2  Acylated Intermediate End Final DAG-Lactone Step2->End  BCl3

Caption: Synthetic workflow for DAG-lactone synthesis.

Protein Kinase C (PKC) Signaling Pathway

The synthesized DAG-lactones activate PKC by mimicking the action of endogenous diacylglycerol. The diagram below outlines the canonical PKC activation pathway.

G cluster_1 PKC Signaling Pathway Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) (or synthetic DAG-Lactone) PIP2->DAG IP3 IP3 PIP2->IP3 Active_PKC Active PKC DAG->Active_PKC ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2 Ca2+ Release ER->Ca2 Ca2->Active_PKC PKC Inactive PKC PKC->Active_PKC activated by Substrate Substrate Proteins Active_PKC->Substrate phosphorylates Response Cellular Response Substrate->Response

Caption: Canonical Protein Kinase C (PKC) activation pathway.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of biologically active DAG-lactones. The straightforward and efficient synthetic protocols outlined in this document provide a basis for the generation of diverse libraries of these potent PKC activators. Such compounds are indispensable tools for both fundamental research into PKC signaling and for the development of novel therapeutics targeting this important enzyme family. The provided protocols and data serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development.

References

Application Notes and Protocols for 1-Palmitoyl-3-O-benzyl-rac-glycerol as a Mass Spectrometry Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of mass spectrometry-based lipidomics, accurate and precise quantification of lipid species is paramount for understanding biological processes and for the development of novel therapeutics. Endogenous lipids, such as diacylglycerols (DAGs), play crucial roles as signaling molecules and metabolic intermediates. Their accurate measurement, however, is often challenged by variations in sample extraction efficiency, matrix effects, and instrument response. To overcome these challenges, the use of a suitable internal standard is essential.

1-Palmitoyl-3-O-benzyl-rac-glycerol is a synthetic diacylglycerol derivative that is not naturally present in biological systems. Its unique structure, featuring a palmitoyl (B13399708) chain at the sn-1 position and a benzyl (B1604629) group protecting the sn-3 hydroxyl, makes it an excellent candidate for use as an internal standard for the quantification of various diacylglycerol species in complex biological matrices. The benzyl group provides chemical stability and a distinct mass, allowing for clear differentiation from endogenous lipids.

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based lipidomics workflows.

Key Applications

  • Quantitative Lipidomics: Serve as an internal standard for the accurate quantification of diacylglycerol (DAG) and potentially other neutral lipid species in various biological samples such as plasma, serum, tissues, and cell cultures.

  • Drug Development: Monitor changes in lipid metabolism and signaling pathways in response to drug candidates.

  • Biomarker Discovery: Aid in the identification and validation of lipid biomarkers for disease diagnosis and prognosis.

Physicochemical Properties

PropertyValue
Chemical Formula C₂₆H₄₄O₄
Molecular Weight 420.63 g/mol
Appearance White to Off-White Waxy Solid
Solubility Soluble in organic solvents such as methanol (B129727), ethanol, chloroform (B151607), and dichloromethane.
CAS Number 1487-51-0

Experimental Protocols

Protocol 1: Preparation of Internal Standard Stock and Working Solutions

Objective: To prepare accurate and stable solutions of this compound for spiking into biological samples.

Materials:

  • This compound

  • LC-MS grade methanol

  • LC-MS grade chloroform

  • Amber glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Volumetric flasks

Procedure:

  • Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound using a calibrated analytical balance.

    • Dissolve the weighed standard in a 10 mL volumetric flask using a 1:1 (v/v) mixture of chloroform and methanol.

    • Ensure complete dissolution by vortexing.

    • Store the stock solution at -20°C in an amber glass vial. This stock solution is stable for up to 6 months.

  • Working Solution (e.g., 10 µg/mL):

    • Prepare a working solution by diluting the stock solution with methanol. For a 10 µg/mL working solution, dilute 100 µL of the 1 mg/mL stock solution to a final volume of 10 mL with methanol in a volumetric flask.

    • Prepare fresh working solutions daily or as needed.

Protocol 2: Lipid Extraction from Plasma using a Modified Folch Method with Internal Standard Spiking

Objective: To extract total lipids from plasma samples while incorporating the internal standard for quantitative analysis.

Materials:

  • Plasma samples

  • This compound working solution (10 µg/mL)

  • Chloroform (LC-MS grade)

  • Methanol (LC-MS grade)

  • 0.9% NaCl solution (LC-MS grade water)

  • Centrifuge capable of 4°C

  • Nitrogen gas evaporator

  • Glass centrifuge tubes

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • In a glass centrifuge tube, add 50 µL of plasma.

  • Internal Standard Spiking:

    • Add a known amount of the this compound working solution to the plasma sample. A typical volume is 10-50 µL of a 10 µg/mL solution, but the optimal amount should be determined based on the expected concentration of the analytes of interest and the sensitivity of the mass spectrometer.

  • Lipid Extraction:

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the spiked plasma sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Add 500 µL of 0.9% NaCl solution to induce phase separation.

    • Vortex for another 1 minute.

    • Centrifuge the mixture at 2000 x g for 10 minutes at 4°C.

  • Collection of Lipid Layer:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying and Reconstitution:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried lipid extract in a known volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS analysis (e.g., 90:10 methanol:water).

    • Vortex briefly and transfer to an autosampler vial for analysis.

Protocol 3: LC-MS/MS Method for Diacylglycerol Analysis

Objective: To separate and detect diacylglycerols and the internal standard using liquid chromatography coupled with tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Parameters (Example):

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 90:10 Water:Methanol with 10 mM ammonium (B1175870) formate
Mobile Phase B 90:10 Isopropanol:Methanol with 10 mM ammonium formate
Gradient 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-20 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 50°C
Injection Volume 5 µL

MS/MS Parameters (Example for a Triple Quadrupole):

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Rates Optimize based on instrument manufacturer's recommendations
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

The specific MRM transitions for endogenous diacylglycerols will vary depending on their fatty acid composition. For the internal standard, this compound, the precursor ion will be its [M+NH₄]⁺ adduct. The product ion will result from the neutral loss of the benzyl group or the palmitoyl chain. These transitions must be optimized on the specific mass spectrometer being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (IS) [To be determined empirically, e.g., 438.4 for [M+NH₄]⁺][To be determined empirically][To be optimized]
Endogenous DAGs (example: 16:0/18:1 DAG) [e.g., 638.6 for [M+NH₄]⁺][Fragments corresponding to neutral loss of fatty acids][To be optimized]

Data Analysis and Quantification

The concentration of each endogenous diacylglycerol species is calculated based on the ratio of its peak area to the peak area of the internal standard (this compound). A calibration curve can be constructed using known concentrations of authentic diacylglycerol standards to determine the absolute concentration.

Formula for Quantification:

Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / Response Factor)

The response factor (RF) should be determined experimentally by analyzing a mixture of the analyte and the internal standard at known concentrations.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Plasma, Tissue, etc.) spike Spike with This compound (IS) sample->spike extract Lipid Extraction (e.g., Folch Method) spike->extract lc LC Separation (Reversed-Phase) extract->lc ms MS/MS Detection (ESI+, MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification (Ratio to IS) integrate->quantify

Caption: Experimental workflow for quantitative lipidomics using an internal standard.

logical_relationship cluster_problem Analytical Challenges cluster_solution Solution cluster_outcome Outcome p1 Sample Loss during Extraction is Internal Standard (this compound) p1->is p2 Matrix Effects (Ion Suppression/Enhancement) p2->is p3 Instrument Response Variation p3->is o1 Normalization of Analyte Signal is->o1 o2 Accurate and Precise Quantification o1->o2

Caption: Logical relationship demonstrating the role of the internal standard.

Conclusion

This compound serves as a robust and reliable internal standard for the quantitative analysis of diacylglycerols by LC-MS. Its synthetic nature ensures it is absent in biological samples, and its unique structure allows for unambiguous detection. The protocols outlined in this document provide a framework for the successful implementation of this internal standard in lipidomics research, contributing to more accurate and reproducible quantitative data. Researchers should optimize the specific parameters of the extraction and LC-MS/MS methods for their particular sample type and instrumentation to achieve the best results.

Application Notes and Protocols for 1-Palmitoyl-3-O-benzyl-rac-glycerol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-3-O-benzyl-rac-glycerol is a synthetic diacylglycerol (DAG) analog. In cellular systems, DAGs are critical second messengers involved in a multitude of signaling pathways, most notably activating protein kinase C (PKC) isoforms. The introduction of a benzyl (B1604629) group at the sn-3 position offers a unique modification compared to endogenous diacylglycerols, potentially providing metabolic stability or altered biological activity. These application notes provide a comprehensive, though theoretical, protocol for the utilization of this compound in a cell culture setting, based on established methodologies for similar lipid molecules. Due to the limited direct experimental data on this specific compound, the following protocols are proposed as a starting point for investigation.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₂₆H₄₄O₄
Molecular Weight 420.63 g/mol
Appearance White Waxy Solid
Solubility Soluble in Chloroform, Ethyl Acetate. Expected to be soluble in DMSO and ethanol (B145695) for cell culture use.
Storage Store at -20°C for long-term stability.

Proposed Experimental Protocols

The following are proposed protocols for the preparation and application of this compound in cell culture. It is imperative to perform initial dose-response and cytotoxicity assays to determine the optimal, non-toxic working concentration for your specific cell line.

Protocol 1: Preparation of Stock Solution

Lipid-based molecules often have poor aqueous solubility and require careful preparation for use in cell culture media.

Materials:

Procedure:

  • Aseptically weigh out a desired amount of this compound in a sterile tube.

  • Add an appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • To aid in dissolution, gently warm the solution to 37-40°C for 5-10 minutes.

  • Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication may also be employed if dissolution is difficult.

  • Store the stock solution in small aliquots at -20°C in the dark to avoid repeated freeze-thaw cycles.

Protocol 2: Treatment of Cultured Cells

This protocol outlines the steps for introducing this compound to cultured cells.

Materials:

  • Prepared stock solution of this compound

  • Cultured cells in appropriate multi-well plates or flasks

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture your cells of interest to the desired confluency.

  • On the day of the experiment, thaw an aliquot of the this compound stock solution.

  • Prepare a working solution by diluting the stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration. It is crucial to add the stock solution to the medium with gentle vortexing or inversion to ensure rapid and even dispersion, minimizing precipitation. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects.

  • Remove the existing medium from the cultured cells and wash once with sterile PBS.

  • Add the medium containing the desired concentration of this compound to the cells.

  • Incubate the cells for the desired period (e.g., minutes for acute signaling events, or hours to days for gene expression or long-term effects).

  • Proceed with downstream analysis (e.g., cell viability assays, protein expression analysis, signaling pathway activation).

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_treat Cell Treatment cluster_analysis Downstream Analysis weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve warm Warm to 37-40°C dissolve->warm vortex Vortex/Sonicate warm->vortex aliquot Aliquot and Store at -20°C vortex->aliquot prepare_working Prepare Working Solution in Medium aliquot->prepare_working culture Culture Cells culture->prepare_working treat Treat Cells prepare_working->treat incubate Incubate treat->incubate viability Viability/Toxicity Assays incubate->viability western Western Blot (e.g., p-PKC) incubate->western gene_exp Gene Expression Analysis incubate->gene_exp G cluster_membrane Plasma Membrane cluster_cytosol Cytosol / Downstream Effects PAG This compound PKC_inactive Inactive PKC PAG->PKC_inactive Binds to C1 domain PKC_active Active PKC PKC_inactive->PKC_active Conformational Change & Activation Substrate Substrate Protein PKC_active->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cellular_Response Cellular Response (e.g., Proliferation, Differentiation, Gene Expression) pSubstrate->Cellular_Response

Application Note: Structural Elucidation of 1-Palmitoyl-3-O-benzyl-rac-glycerol using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of 1-Palmitoyl-3-O-benzyl-rac-glycerol using Nuclear Magnetic Resonance (NMR) spectroscopy. High-resolution ¹H and ¹³C NMR are powerful, non-destructive techniques for the structural characterization and purity assessment of synthesized compounds. Herein, we present the expected spectral data, a comprehensive experimental protocol for data acquisition, and a logical workflow for the analysis of this specific monoacylated and ether-linked glycerol (B35011) derivative, which is a valuable intermediate in lipid-based drug delivery systems and synthetic chemistry.

Introduction

This compound is a synthetic lipid molecule that incorporates a saturated fatty acid (palmitic acid) and a benzyl (B1604629) protecting group on a glycerol backbone. This structure makes it a key building block in the synthesis of more complex, biologically active lipids and a component in the development of lipid-based nanoparticles for drug delivery. Accurate structural verification is paramount to ensure the purity and identity of this compound for subsequent applications. NMR spectroscopy provides unambiguous structural information by probing the chemical environment of each proton and carbon atom within the molecule. This note details the expected ¹H and ¹³C NMR spectral characteristics and provides a standardized protocol for obtaining high-quality data.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. The data is compiled based on the analysis of structurally related compounds, including 3-O-benzyl-1,2-dipalmitoyl-sn-glycerol and 1-monopalmitoyl-rac-glycerol, and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1a, H-1b4.18 - 4.12m
H-23.95 - 3.90m
H-3a, H-3b3.58 - 3.52m
-CH₂-Ph4.58s
Ar-H7.38 - 7.28m
α-CH₂ (Palmitoyl)2.34t7.5
β-CH₂ (Palmitoyl)1.63quint7.5
-(CH₂)n- (Palmitoyl)1.35 - 1.20m
-CH₃ (Palmitoyl)0.88t7.0
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
CarbonChemical Shift (δ, ppm)
C-165.5
C-270.2
C-371.8
-CH₂-Ph73.5
Ar-C (quat)137.8
Ar-CH128.6, 127.9, 127.8
C=O (Palmitoyl)174.0
α-CH₂ (Palmitoyl)34.2
β-CH₂ (Palmitoyl)24.9
-(CH₂)n- (Palmitoyl)29.7, 29.5, 29.3, 29.1
-CH₂-CH₃ (Palmitoyl)31.9
-CH₃ (Palmitoyl)22.7
Terminal -CH₃ (Palmitoyl)14.1

Experimental Protocols

Materials and Equipment
Sample Preparation Protocol
  • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of CDCl₃ containing TMS to the vial.

  • Gently vortex the mixture until the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the liquid height in the NMR tube is sufficient for the instrument's probe (typically around 4-5 cm).

NMR Data Acquisition Protocol

¹H NMR Spectroscopy:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

  • Shim the magnetic field to achieve optimal resolution.

  • Acquire a standard ¹H NMR spectrum with the following typical parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

    • Spectral Width: -2 to 12 ppm

  • Process the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.

  • Phase the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Integrate all signals.

¹³C NMR Spectroscopy:

  • Use the same sample and ensure the spectrometer is locked and shimmed.

  • Acquire a proton-decoupled ¹³C NMR spectrum with the following typical parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024 or more, depending on sample concentration

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

    • Spectral Width: -10 to 220 ppm

  • Process the FID with an exponential window function (line broadening of 1.0 Hz) and perform a Fourier transform.

  • Phase the spectrum and calibrate the chemical shift scale to the CDCl₃ signal at 77.16 ppm.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of the acquired NMR data.

cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis cluster_3 Structural Elucidation SamplePrep Sample Preparation H1_Acquisition ¹H NMR Acquisition SamplePrep->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition SamplePrep->C13_Acquisition H1_Processing ¹H Data Processing (FT, Phasing, Baseline) H1_Acquisition->H1_Processing C13_Processing ¹³C Data Processing (FT, Phasing, Baseline) C13_Acquisition->C13_Processing H1_Analysis ¹H Spectrum Analysis (Shifts, Multiplicity, Integration) H1_Processing->H1_Analysis C13_Analysis ¹³C Spectrum Analysis (Shifts) C13_Processing->C13_Analysis Structure_Verification Structure Verification H1_Analysis->Structure_Verification C13_Analysis->Structure_Verification

Caption: Workflow for NMR analysis of this compound.

Molecular Structure and Key NMR Correlations

The diagram below shows the molecular structure of this compound with key proton and carbon atom numbering for NMR signal assignment.

Caption: Structure of this compound with NMR assignments.

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification of synthesized molecules like this compound. The provided protocols and predicted spectral data offer a robust framework for researchers to confidently identify and assess the purity of this compound. The detailed assignment of proton and carbon signals, facilitated by the methodologies outlined in this application note, ensures the quality and reliability of this important synthetic intermediate for its use in pharmaceutical development and lipid research.

Application Note: Mass Spectrometry Fragmentation Analysis of 1-Palmitoyl-3-O-benzyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the anticipated mass spectrometry fragmentation pattern of 1-Palmitoyl-3-O-benzyl-rac-glycerol, a key intermediate in various organic syntheses. Understanding its fragmentation behavior is crucial for its accurate identification and characterization in complex mixtures. This application note outlines a standard protocol for its analysis using Electrospray Ionization Mass Spectrometry (ESI-MS) and presents the expected fragmentation pathways and corresponding quantitative data.

Introduction

This compound is a synthetic diacylglycerol derivative with significant applications in organic synthesis.[1][2] Mass spectrometry is a powerful analytical technique for the structural elucidation of such molecules.[3] Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of lipids and their derivatives, typically yielding protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺.[4][5][6][7] Tandem mass spectrometry (MS/MS) experiments provide valuable structural information by inducing fragmentation of a selected precursor ion. The fragmentation patterns of monoacylglycerols (MAGs) and diacylglycerols (DAGs) are well-characterized and often involve the neutral loss of the fatty acid chains or the glycerol (B35011) headgroup.[4][5][6][7]

Predicted Fragmentation Pattern

The fragmentation of this compound (Molecular Formula: C₂₆H₄₄O₄, Molecular Weight: 420.63 g/mol ) in positive ion ESI-MS/MS is expected to proceed through several characteristic pathways. The primary precursor ion would be the protonated molecule [M+H]⁺ at m/z 421.3.

The major fragmentation pathways are predicted to be:

  • Neutral loss of the palmitic acid (C₁₆H₃₂O₂): This is a common fragmentation pathway for acylglycerols, resulting in a fragment corresponding to the remaining glycerol backbone with the benzyl (B1604629) group.

  • Formation of the palmitoyl (B13399708) acylium ion: Cleavage of the ester bond can lead to the formation of the acylium ion from palmitic acid.

  • Loss of the benzyl group (C₇H₇): Fragmentation can occur at the ether linkage, leading to the loss of the benzyl group.

  • Formation of the tropylium (B1234903) ion: The benzyl group itself can rearrange to form the stable tropylium cation at m/z 91.

Quantitative Data Summary

The table below summarizes the predicted prominent ions for this compound in a positive ion ESI-MS/MS experiment.

Predicted Ion m/z (monoisotopic) Description
[M+H]⁺421.3240Protonated molecular ion
[M+Na]⁺443.3059Sodium adduct of the molecular ion
[M+H - C₁₆H₃₂O₂]⁺165.0910Loss of palmitic acid from the protonated molecule
[C₁₅H₃₁CO]⁺239.2369Palmitoyl acylium ion
[M+H - C₇H₇]⁺330.2330Loss of the benzyl group from the protonated molecule
[C₇H₇]⁺91.0542Tropylium ion

Experimental Protocol

This protocol describes a general method for the analysis of this compound using a quadrupole time-of-flight (QTOF) mass spectrometer coupled with an ESI source.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable organic solvent (e.g., methanol, chloroform, or a mixture thereof).

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the infusion solvent.

  • The infusion solvent should contain a low concentration of an acid (e.g., 0.1% formic acid) to promote protonation.

2. Mass Spectrometry Analysis:

  • Instrumentation: A high-resolution mass spectrometer, such as a QTOF instrument, equipped with an ESI source.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan Parameters:

    • Mass Range: m/z 50-1000

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V

    • Source Temperature: 100 - 150 °C

    • Desolvation Gas (N₂) Flow: 500 - 800 L/hr

    • Desolvation Temperature: 250 - 350 °C

  • MS/MS (Tandem MS) Parameters:

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 421.3) in the quadrupole.

    • Collision Gas: Argon

    • Collision Energy: Ramp from 10 to 40 eV to observe the fragmentation pattern. A fixed collision energy of 20-30 eV can be used for routine analysis.

    • Product Ion Scan Range: m/z 50-450

3. Data Analysis:

  • Acquire and process the data using the instrument's software.

  • Identify the precursor ion in the MS1 spectrum and the fragment ions in the MS/MS spectrum.

  • Compare the observed m/z values with the predicted values in the table above to confirm the structure.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of protonated this compound.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Fragment Ions precursor [M+H]⁺ m/z 421.3 frag1 [M+H - C₁₆H₃₂O₂]⁺ m/z 165.1 precursor->frag1 - Palmitic Acid frag2 [C₁₅H₃₁CO]⁺ m/z 239.2 precursor->frag2 frag3 [C₇H₇]⁺ m/z 91.1 precursor->frag3 - C₁₉H₃₇O₄

Caption: Predicted fragmentation of this compound.

Conclusion

The combination of ESI-MS and MS/MS provides a robust method for the characterization of this compound. The predicted fragmentation pattern, characterized by the neutral loss of palmitic acid and the formation of the palmitoyl acylium and tropylium ions, offers a reliable signature for its identification. The provided protocol can be adapted for various mass spectrometry platforms and serves as a starting point for the development of quantitative analytical methods for this compound.

References

Application Note: HPLC Purification of 1-Palmitoyl-3-O-benzyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Palmitoyl-3-O-benzyl-rac-glycerol is a synthetic diacylglycerol derivative used in various research and development applications, including as a standard for lipid analysis and in the synthesis of complex lipids. Accurate purification of this compound is crucial for ensuring the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such moderately polar lipids. This application note details a robust normal-phase HPLC method for the efficient purification of this compound.

Method Overview

The presented method utilizes normal-phase chromatography, which is well-suited for the separation of lipid classes based on polarity.[1][2] A silica-based column is used with a non-polar mobile phase, allowing for the effective separation of the target compound from other reaction byproducts or impurities. The presence of the benzyl (B1604629) group allows for sensitive detection using a UV detector.

Experimental Protocols

1. Sample Preparation

  • Dissolve the crude this compound sample in the initial mobile phase solvent (e.g., Hexane/Isopropanol mixture) to a final concentration of 1-5 mg/mL.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection.

2. HPLC Instrumentation and Conditions

The following instrumentation and parameters are recommended for the purification:

ParameterSpecification
HPLC System A standard preparative or semi-preparative HPLC system
Column Silica-based Normal-Phase Column (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A Hexane
Mobile Phase B Isopropanol
Gradient 0-10 min: 2% B; 10-25 min: 2-10% B; 25-30 min: 10% B
Flow Rate 4.0 mL/min
Column Temperature 30°C
Detector UV-Vis Detector at 254 nm
Injection Volume 500 µL (can be adjusted based on concentration and column size)

3. Purification Protocol

  • Equilibrate the column with the initial mobile phase conditions (98% A, 2% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the filtered sample onto the column.

  • Run the gradient program as specified in the table above.

  • Monitor the chromatogram and collect the fraction corresponding to the main peak of this compound.

  • Analyze the purity of the collected fraction by re-injecting a small aliquot onto the same HPLC system.

  • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Data Presentation

The following table summarizes the expected results from the HPLC purification:

AnalyteExpected Retention Time (min)Purity (%)Recovery (%)
This compound15 - 20>98>90
Minor Impurities<15 or >20--

Note: Retention times are approximate and may vary depending on the specific column, system, and exact mobile phase composition.

Visualization

Experimental Workflow Diagram

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification start Crude Sample dissolve Dissolve in Initial Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (Normal-Phase) inject->separate detect UV Detection (254 nm) separate->detect collect Fraction Collection detect->collect purity_check Purity Analysis collect->purity_check evaporate Solvent Evaporation purity_check->evaporate end Purified Product evaporate->end

References

Application Notes and Protocols: The Role of 1-Palmitoyl-3-O-benzyl-rac-glycerol in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive research did not yield specific examples of 1-Palmitoyl-3-O-benzyl-rac-glycerol being used as a substrate in published enzyme assays. This compound is primarily documented as a chemical intermediate for organic synthesis.[1] The presence of the benzyl (B1604629) group on the sn-3 position likely hinders its recognition by enzymes that typically act on diacylglycerols, such as diacylglycerol kinases (DGKs) or diacylglycerol acyltransferases (DGATs).

However, to address the core request for information on enzyme assays involving diacylglycerol-like molecules, this document provides detailed application notes and protocols for Diacylglycerol Kinase (DGK) assays, which represent a major class of enzymes that utilize diacylglycerol (DAG) substrates. These protocols are based on established methods using common DAG substrates.

Section 1: Diacylglycerol Kinase (DGK) Enzyme Assays

Diacylglycerol kinases are a family of enzymes that play a crucial role in lipid signaling by catalyzing the phosphorylation of diacylglycerol to produce phosphatidic acid (PA).[2][3] This action modulates the cellular levels of two important second messengers, DAG and PA, thereby influencing a variety of cellular processes. The substrate specificity of DGK isoforms can vary, with some showing preference for specific acyl chains at the sn-1 and sn-2 positions.[4][5]

Principle of a Generic DGK Fluorometric Assay

A common method for measuring DGK activity is a coupled enzymatic assay that results in a fluorescent signal. The principle of this assay is as follows:

  • Phosphorylation of DAG: The DGK enzyme in the sample phosphorylates a DAG substrate using ATP, producing phosphatidic acid (PA).

  • Hydrolysis of PA: A lipase (B570770) is added to specifically hydrolyze the newly formed PA into glycerol-3-phosphate (G3P).

  • Oxidation of G3P: Glycerol-3-phosphate oxidase (GPO) then oxidizes G3P, which generates hydrogen peroxide (H₂O₂).

  • Fluorescent Detection: The hydrogen peroxide, in the presence of a horseradish peroxidase (HRP)-like enzyme, reacts with a fluorometric probe to produce a highly fluorescent product. The intensity of the fluorescence is directly proportional to the DGK activity in the sample.

Experimental Workflow for a Generic DGK Assay

DGK_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagents Prepare Reagents (Buffer, ATP, Substrate) mix Mix Sample, DAG Substrate, ATP, and Kinase Buffer reagents->mix samples Prepare Samples (Lysates, Purified Enzyme) samples->mix incubate_kinase Incubate (e.g., 37°C for 30-120 min) mix->incubate_kinase add_lipase Add Lipase Solution incubate_kinase->add_lipase incubate_lipase Incubate (e.g., 37°C for 30 min) add_lipase->incubate_lipase add_detection Add Detection Enzyme Mixture incubate_lipase->add_detection incubate_detection Incubate at RT add_detection->incubate_detection read Read Fluorescence (Ex/Em = 530-560/585-595 nm) incubate_detection->read

Caption: Workflow of a coupled fluorometric Diacylglycerol Kinase (DGK) assay.

Detailed Protocol for a Generic DGK Assay

This protocol is adapted from commercially available DGK activity assay kits.

Materials:

  • 96-well microtiter plate (suitable for fluorescence measurements)

  • DGK Assay Buffer

  • Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)

  • ATP solution

  • Kinase Mixture (containing DGK enzyme for positive control or sample)

  • Lipase Solution

  • Detection Enzyme Mixture (containing GPO and a fluorometric probe)

  • Purified water

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Thaw frozen components on ice.

  • Standard Curve (Optional but Recommended): Prepare a standard curve using a known concentration of phosphatidic acid to quantify the amount of product formed.

  • Sample Preparation:

    • For each unknown sample, prepare two wells: one with the kinase mixture ("+Kin") and one without ("-Kin") to measure background phosphatidic acid.

    • Add 20 µL of the sample (e.g., cell lysate) or blank (assay buffer) to the designated wells of the 96-well plate.

  • Kinase Reaction:

    • To the "+Kin" wells, add 20 µL of the Kinase Mixture (containing ATP and the DAG substrate).

    • To the "-Kin" wells, add 20 µL of Assay Buffer.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate at 37°C for 30 to 120 minutes. The optimal incubation time may need to be determined empirically.

  • Lipase Reaction:

    • Add 40 µL of the Lipase Solution to each well.

    • Mix thoroughly.

    • Incubate at 37°C for 30 minutes.

  • Detection:

    • Prepare the Detection Enzyme Mixture according to the number of assays to be performed.

    • Add 50 µL of the Detection Enzyme Mixture to each well.

    • Incubate at room temperature for 10-20 minutes, protected from light.

  • Measurement:

    • Read the fluorescence at an excitation wavelength between 530-560 nm and an emission wavelength between 585-595 nm.

  • Data Analysis:

    • Subtract the fluorescence values of the blank from all readings.

    • Subtract the "-Kin" values from the "+Kin" values for each sample to determine the fluorescence generated by the DGK reaction.

    • Calculate DGK activity based on the standard curve.

Data Presentation

Table 1: Typical Reagent Concentrations for a DGK Assay

ReagentWorking ConcentrationPurpose
DAG Substrate0.5 - 2 mMThe substrate for the DGK enzyme.
ATP1 - 5 mMProvides the phosphate (B84403) group for the reaction.
MgCl₂5 - 10 mMA necessary cofactor for most kinases.
DTT1 - 2 mMA reducing agent to maintain enzyme stability.
Assay BufferpH 7.2 - 7.5Maintains optimal pH for enzyme activity.

Section 2: Diacylglycerol Signaling Pathway

Diacylglycerol kinases are key regulators in signaling pathways that are initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂).

Signaling_Pathway receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag Diacylglycerol (DAG) pip2->dag er Endoplasmic Reticulum ip3->er Binds to pkc Protein Kinase C (PKC) dag->pkc Activates dgk Diacylglycerol Kinase (DGK) dag->dgk Substrate for cellular_response1 Cellular Response 1 (e.g., Proliferation) pkc->cellular_response1 pa Phosphatidic Acid (PA) dgk->pa Produces cellular_response2 Cellular Response 2 (e.g., Cytoskeletal Rearrangement) pa->cellular_response2 ca_release Ca²⁺ Release er->ca_release

References

Application Notes and Protocols: Incorporating 1-Palmitoyl-3-O-benzyl-rac-glycerol into Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of 1-Palmitoyl-3-O-benzyl-rac-glycerol into lipid bilayers. This synthetic diacylglycerol analog holds potential for various research applications, including the study of lipid metabolism, cellular signaling, and as a component in drug delivery systems.[1][2] The protocols outlined below are based on established methodologies for liposome (B1194612) preparation and characterization.[3][4][5][6][7]

Introduction

This compound is a diacylglycerol derivative with a palmitoyl (B13399708) chain at the sn-1 position and a benzyl (B1604629) group protecting the sn-3 hydroxyl.[8][9][10][11][12] Its structure suggests it may act as an emulsifying agent and could be utilized in studies of lipid-based nanocarriers for targeted drug delivery.[2] The incorporation of such modified lipids into bilayers can influence membrane fluidity, curvature, and protein function, making it a molecule of interest for elucidating membrane dynamics and signaling pathways.[13] While direct signaling pathways for this specific molecule are not yet fully elucidated, analogous diacylglycerols are known to play roles in immunomodulation and metabolic regulation.[14][15]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number1487-51-0[8]
Molecular FormulaC26H44O4[8][10]
Molecular Weight420.63 g/mol [8][10]
AppearanceWhite Waxy Solid[10]
Purity>95%[9]

Table 2: Example Lipid Composition for Bilayer Incorporation

Lipid ComponentMolar Ratio (%)Purpose
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)89.5Main bilayer-forming lipid
Cholesterol10Membrane stabilizer
This compound0.5Molecule of interest

Experimental Protocols

Protocol 1: Liposome Preparation via Thin-Film Hydration

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

Procedure:

  • Lipid Dissolution: Dissolve the desired amounts of DPPC, cholesterol, and this compound in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.[3][6]

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.[6][7]

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[6][7]

  • Hydration: Hydrate the lipid film with the desired buffer by vortexing. The temperature of the buffer should be above the phase transition temperature of the primary lipid (for DPPC, this is 41°C).[5][6] This results in the formation of multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles: Subject the MLV suspension to several (e.g., 5-10) freeze-thaw cycles using liquid nitrogen and a warm water bath. This promotes the formation of unilamellar vesicles.[7]

  • Extrusion: Extrude the vesicle suspension 10-20 times through a polycarbonate membrane of a defined pore size (e.g., 100 nm) to produce LUVs of a uniform size distribution.[4]

  • Storage: Store the prepared liposomes at 4°C. For long-term storage, the lipid mixture can be stored as a dried film at -20°C.[5]

Protocol 2: Characterization of Liposomes

Dynamic Light Scattering (DLS):

  • Purpose: To determine the size distribution and polydispersity index (PDI) of the prepared liposomes.

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in the hydration buffer.

    • Measure the size distribution using a DLS instrument.

    • Analyze the data to obtain the average vesicle diameter and PDI. A PDI value below 0.2 indicates a homogenous population.

Zeta Potential Measurement:

  • Purpose: To assess the surface charge of the liposomes, which influences their stability.

  • Procedure:

    • Dilute the liposome suspension in an appropriate buffer.

    • Measure the electrophoretic mobility of the vesicles using a zeta potential analyzer.

    • The instrument software will calculate the zeta potential.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Liposome Preparation and Characterization cluster_prep Liposome Preparation cluster_char Characterization dissolution 1. Lipid Dissolution in Organic Solvent film_formation 2. Thin-Film Formation (Rotary Evaporation) dissolution->film_formation hydration 3. Hydration with Aqueous Buffer film_formation->hydration extrusion 4. Extrusion for Size Homogenization hydration->extrusion dls Dynamic Light Scattering (DLS) - Size Distribution - Polydispersity extrusion->dls zeta Zeta Potential - Surface Charge - Stability extrusion->zeta

Caption: Workflow for liposome preparation and characterization.

Putative Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be influenced by diacylglycerol analogs. Diacylglycerol (DAG) is a crucial second messenger that activates Protein Kinase C (PKC), leading to downstream cellular responses.

putative_signaling_pathway Putative Signaling Pathway Involving Diacylglycerol (DAG) Analogs cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor G-Protein Coupled Receptor (GPCR) plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Cleaves dag Diacylglycerol (DAG) (or analog) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Targets pkc->downstream Phosphorylates response Cellular Response downstream->response

Caption: Hypothetical DAG-mediated signaling pathway.

References

Application Notes and Protocols for 1-Palmitoyl-3-O-benzyl-rac-glycerol in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-3-O-benzyl-rac-glycerol is a synthetic diacylglycerol derivative with unique structural features that make it a valuable tool in enzymatic studies. The presence of a palmitoyl (B13399708) group at the sn-1 position and a bulky benzyl (B1604629) ether linkage at the sn-3 position provides steric hindrance and specific recognition sites for various lipases and acyltransferases. This document provides detailed application notes and experimental protocols for the use of this compound as a substrate in enzymatic reactions, focusing on its potential applications in studying enzyme specificity, and in the synthesis of structured lipids.

The benzyl group at the sn-3 position can serve two primary purposes in enzymatic assays:

  • As a protecting group: It prevents enzymatic activity at the sn-3 position, allowing for the specific study of enzymes acting on the sn-1 and sn-2 positions.

  • As a tool to probe enzyme specificity: The bulky nature of the benzyl group can be used to investigate the steric tolerance of an enzyme's active site.

Applications

  • Substrate for Diacylglycerol Lipase (B570770) (DAGL) Specificity Studies: Investigate the positional specificity and steric hindrance tolerance of DAGL isoforms.

  • Substrate for Diacylglycerol Acyltransferase (DGAT) in Structured Triacylglycerol Synthesis: Serve as an acceptor molecule for the enzymatic acylation at the sn-2 position to synthesize structured triacylglycerols with a protected sn-3 position.

  • Probing Lipase and Esterase Activity: Screen various lipases and esterases for their ability to hydrolyze the ester bond at the sn-1 position in the presence of a bulky sn-3 substituent.

  • Precursor for Chemoenzymatic Synthesis: Can be used as a starting material for the synthesis of other complex lipids where the sn-3 position needs to be protected during initial enzymatic steps.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1487-51-0
Molecular Formula C₂₆H₄₄O₄
Molecular Weight 420.63 g/mol
Appearance White to off-white waxy solid
Solubility Soluble in organic solvents like chloroform (B151607) and ethyl acetate.

Experimental Protocols

Protocol 1: Diacylglycerol Lipase (DAGL) Activity Assay using a Surrogate Substrate (Adaptable for this compound)

This protocol is adapted from a general high-throughput screening assay for DAGL inhibitors and can be used to assess if this compound can act as a substrate or inhibitor of DAGL. The principle involves monitoring the hydrolysis of a chromogenic or fluorogenic substrate in the presence and absence of the test compound.

Materials:

  • Recombinant human diacylglycerol lipase α (DAGLα)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 1 mM CaCl₂

  • p-Nitrophenyl butyrate (B1204436) (PNPB) as a chromogenic substrate

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Substrate Solutions:

    • Prepare a 10 mM stock solution of PNPB in DMSO.

    • Prepare a series of concentrations of this compound in DMSO.

  • Enzyme Preparation:

    • Dilute the recombinant DAGLα to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically.

  • Assay Setup:

    • In a 96-well plate, add 5 µL of the this compound solution (or DMSO for control).

    • Add 85 µL of the diluted DAGLα enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 10 µL of the PNPB stock solution to each well to start the reaction (final concentration of PNPB will be 1 mM).

  • Measurement:

    • Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 1 minute) for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of PNPB hydrolysis (change in absorbance per minute).

    • Compare the rate of reaction in the presence and absence of this compound to determine if it acts as a substrate (competes with PNPB) or an inhibitor.

Expected Outcome:

  • If this compound is a substrate, it will compete with PNPB, leading to a decrease in the rate of p-nitrophenol production.

  • If it is an inhibitor, it will also decrease the reaction rate.

  • If it has no effect, the reaction rate will be similar to the control.

Further analysis using techniques like HPLC or mass spectrometry would be required to directly detect the hydrolysis products of this compound.

Protocol 2: Enzymatic Synthesis of a Structured Triacylglycerol using Diacylglycerol Acyltransferase (DGAT)

This protocol describes the use of this compound as an acceptor substrate for the synthesis of a structured triacylglycerol using DGAT.

Materials:

  • Microsomal preparation containing DGAT activity (e.g., from insect cells or yeast expressing a DGAT gene)

  • This compound

  • Oleoyl-CoA (or another fatty acyl-CoA of interest)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 15 mM MgCl₂ and 1 mg/mL BSA

  • Thin Layer Chromatography (TLC) plates (silica gel G)

  • TLC developing solvent: Hexane:Diethyl ether:Acetic acid (80:20:1, v/v/v)

  • Iodine vapor for visualization

Procedure:

  • Prepare Substrate Solutions:

    • Dissolve this compound in a small amount of chloroform and evaporate the solvent to coat the bottom of the reaction tube. Then, emulsify in Assay Buffer by sonication.

    • Prepare a stock solution of Oleoyl-CoA in water.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine:

      • 100 µL of the emulsified this compound (final concentration to be optimized, e.g., 100 µM)

      • 10 µL of Oleoyl-CoA stock solution (final concentration to be optimized, e.g., 20 µM)

      • Microsomal preparation containing DGAT (amount to be optimized)

      • Assay Buffer to a final volume of 200 µL.

    • Incubate the reaction mixture at 37°C for 1 hour with gentle shaking.

  • Lipid Extraction:

    • Stop the reaction by adding 1 mL of chloroform:methanol (2:1, v/v).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase and dry it under a stream of nitrogen.

  • TLC Analysis:

    • Resuspend the dried lipids in a small volume of chloroform.

    • Spot the lipid extract onto a silica (B1680970) gel TLC plate.

    • Develop the plate in the TLC developing solvent.

    • Visualize the lipid spots by placing the plate in a chamber with iodine vapor.

  • Product Identification:

    • The newly synthesized triacylglycerol will have a higher Rf value than the diacylglycerol substrate. The identity of the product can be confirmed by co-migration with a standard and further analysis by mass spectrometry.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Enzymatic_Hydrolysis_Workflow cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis Substrate This compound (in appropriate solvent/buffer) Reaction Incubation (Controlled Temperature & Time) Substrate->Reaction Enzyme Lipase/Esterase Solution (e.g., Diacylglycerol Lipase) Enzyme->Reaction Extraction Lipid Extraction (e.g., Chloroform/Methanol) Reaction->Extraction Separation Chromatographic Separation (TLC, HPLC, or GC) Extraction->Separation Detection Detection & Quantification (Staining, MS, FID) Separation->Detection

Caption: Workflow for enzymatic hydrolysis of this compound.

DGAT_Synthesis_Workflow cluster_reactants Reactants Substrate This compound (Acceptor) Reaction Enzymatic Acylation Substrate->Reaction AcylCoA Fatty Acyl-CoA (Donor) AcylCoA->Reaction Enzyme Diacylglycerol Acyltransferase (DGAT) Enzyme->Reaction Product Structured Triacylglycerol (sn-1-palmitoyl, sn-2-acyl, sn-3-benzyl) Reaction->Product Analysis Product Analysis (TLC, HPLC-MS) Product->Analysis

Caption: Workflow for DGAT-catalyzed synthesis of a structured triacylglycerol.

Conclusion

This compound is a versatile substrate for investigating the specificity and synthetic capabilities of various lipases and acyltransferases. The provided protocols offer a starting point for researchers to explore its utility in their specific applications. Due to the unique benzyl protecting group, careful consideration of the enzyme's steric tolerance is necessary for successful experimental design. Further characterization of reaction products using advanced analytical techniques is recommended to fully elucidate the enzymatic transformations.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Palmitoyl-3-O-benzyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Palmitoyl-3-O-benzyl-rac-glycerol synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Palmitoyl (B13399708) Chloride: Palmitoyl chloride is highly reactive and susceptible to hydrolysis.[1][2]- Use freshly opened or distilled palmitoyl chloride.- Handle under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon).- Ensure all glassware is thoroughly dried.
2. Poor Quality Starting Material: Impurities in 3-O-benzyl-rac-glycerol can interfere with the reaction.- Purify the 3-O-benzyl-rac-glycerol by distillation or column chromatography before use.- Confirm purity by NMR or GC-MS.
3. Inefficient Acylation Conditions: Suboptimal temperature, reaction time, or base can lead to poor conversion.- Optimize the reaction temperature. Acylations with acyl chlorides are often performed at low temperatures (e.g., 0 °C) to control reactivity and are then allowed to warm to room temperature.- Monitor the reaction progress by TLC to determine the optimal reaction time.- Use a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct.[3] Ensure the base is dry.
Formation of Multiple Products (Visible on TLC) 1. Diacylation: The free secondary hydroxyl group of the product can be acylated to form 1,2-dipalmitoyl-3-O-benzyl-rac-glycerol.- Use a controlled stoichiometry of palmitoyl chloride (e.g., 1.0-1.2 equivalents).- Add the palmitoyl chloride slowly to the reaction mixture at a low temperature to favor mono-acylation.
2. Isomerization: Acyl migration can occur, leading to the formation of 2-Palmitoyl-3-O-benzyl-rac-glycerol.- Avoid prolonged reaction times and high temperatures.- Purification by flash column chromatography can often separate the isomers.
3. Hydrolysis of Palmitoyl Chloride: Presence of water leads to the formation of palmitic acid.[1][2]- As mentioned above, ensure strict anhydrous conditions.- Palmitic acid can be removed during column chromatography.
Difficult Purification 1. Similar Polarity of Product and Byproducts: The desired product, di-acylated byproduct, and any remaining starting material may have close Rf values on TLC.- Optimize the solvent system for flash column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation.[4][5]- Multiple columns may be necessary for high purity.
2. Oily Product: The product may be an oil, making handling and purification challenging.- Ensure complete removal of solvent under high vacuum.- If the product is an oil, it can be purified by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the synthesis of this compound?

A detailed experimental protocol is provided below. This protocol is based on general methods for the acylation of glycerol (B35011) derivatives.

Q2: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common method. A suitable solvent system would be a mixture of hexanes and ethyl acetate (B1210297) (e.g., 7:3 v/v). The starting material (3-O-benzyl-rac-glycerol) will be more polar (lower Rf) than the mono-acylated product. The di-acylated byproduct will be less polar (higher Rf) than the desired product.

Q3: What are the key safety precautions when working with palmitoyl chloride?

Palmitoyl chloride is corrosive and reacts violently with water.[2] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure all glassware is dry and work under an inert atmosphere.

Q4: Can I use palmitic acid and a coupling agent instead of palmitoyl chloride?

Yes, this is an alternative approach. Common coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to couple palmitic acid to 3-O-benzyl-rac-glycerol. This method avoids the use of the highly reactive palmitoyl chloride.

Q5: My final product appears as a white waxy solid. Is this expected?

Yes, this compound is often described as a white to off-white waxy solid.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the acylation of 3-O-benzyl-rac-glycerol with palmitoyl chloride.

Materials:

  • 3-O-benzyl-rac-glycerol

  • Palmitoyl chloride

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-O-benzyl-rac-glycerol (1 equivalent) in anhydrous dichloromethane. Add anhydrous pyridine or triethylamine (1.5 equivalents).

  • Acylation: Cool the solution to 0 °C in an ice bath. Slowly add palmitoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[4][5]

  • Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final product by NMR and mass spectrometry.

Data Presentation

Table 1: Reactant and Product Properties

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance CAS Number
3-O-benzyl-rac-glycerolC₁₀H₁₄O₃182.22Colorless oil56552-80-8
Palmitoyl chlorideC₁₆H₃₁ClO274.87Colorless to pale yellow liquid[1]112-67-4
This compoundC₂₆H₄₄O₄420.63White to off-white waxy solid1487-51-0

Table 2: Typical Reaction Conditions for Acylation

Parameter Condition Rationale
Solvent Anhydrous Dichloromethane (DCM)Good solubility for reactants, relatively unreactive.
Base Pyridine or TriethylamineScavenges HCl byproduct, catalyzes the reaction.[3]
Temperature 0 °C to Room TemperatureControls the reactivity of palmitoyl chloride to minimize side reactions.
Reactant Ratio 3-O-benzyl-rac-glycerol : Palmitoyl Chloride : Base1 : 1.1 : 1.5
Reaction Time 2-6 hoursTypically sufficient for completion; should be monitored by TLC.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 3-O-benzyl-rac-glycerol in anhydrous DCM add_base Add anhydrous pyridine start->add_base cool Cool to 0 °C add_base->cool add_pc Add palmitoyl chloride cool->add_pc react Stir at RT for 2-6h add_pc->react quench Quench with NaHCO3 react->quench extract Extract with DCM quench->extract wash Wash with H2O & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Flash Chromatography concentrate->purify end Pure Product purify->end Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue cause1 Inactive Palmitoyl Chloride start->cause1 cause2 Impure Starting Material start->cause2 cause3 Suboptimal Conditions start->cause3 sol1 Use fresh/distilled reagent Work under anhydrous conditions cause1->sol1 sol2 Purify 3-O-benzyl-rac-glycerol cause2->sol2 sol3 Optimize temperature, time, and base cause3->sol3

References

Preventing degradation of 1-Palmitoyl-3-O-benzyl-rac-glycerol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 1-Palmitoyl-3-O-benzyl-rac-glycerol in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution?

A1: The degradation of this compound in solution is primarily caused by two chemical processes: hydrolysis and oxidation. These reactions can be accelerated by several factors, including improper storage temperature, exposure to acidic or alkaline pH conditions, presence of light, and contact with atmospheric oxygen or metal ions. A study on a similar compound, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), demonstrated that it degrades more rapidly in alkaline and acidic conditions and at elevated temperatures.[1]

Q2: What are the likely degradation products of this compound?

A2: The primary degradation products are expected to be palmitic acid and 3-O-benzyl-rac-glycerol, resulting from the hydrolysis of the ester bond. Further degradation of the benzyl (B1604629) group under certain conditions could also occur.

Q3: What are the recommended storage conditions for this compound and its solutions?

A3: For the solid compound, storage at 2-8°C in a refrigerator is recommended.[2] Solutions of the compound should be stored at low temperatures, ideally at -20°C or below, in airtight containers protected from light. For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing can minimize oxidation.

Q4: In which solvents can I dissolve this compound?

A4: While specific solubility data for this compound is limited, similar diacylglycerols are soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and to a lesser extent, ethanol (B145695) and chloroform.[3] It is advisable to start with these solvents and determine the optimal concentration for your specific application.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity or inconsistent experimental results. Degradation of the compound in solution.1. Prepare fresh solutions before each experiment.2. Store stock solutions at ≤ -20°C in small aliquots to avoid repeated freeze-thaw cycles.3. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.4. Use high-purity solvents and degas them before use to remove dissolved oxygen.5. Consider adding an antioxidant (e.g., BHT, BHA, or α-tocopherol) to the solution.[4]
Precipitate forms in the solution upon storage. Poor solubility or compound degradation leading to less soluble products.1. Ensure the storage temperature is appropriate for the solvent used to avoid freezing out the compound.2. Confirm the stability of the compound in the chosen solvent at the storage temperature.3. If degradation is suspected, analyze the precipitate and supernatant to identify the components.
Difficulty in achieving complete dissolution. The compound is a waxy solid and may require gentle heating to dissolve.1. Gently warm the solution (e.g., to 30-40°C) to aid dissolution.2. Avoid excessive heating, as it can accelerate degradation.3. Use sonication to facilitate dissolution.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution (Forced Degradation Study)

This protocol is a general guideline for a forced degradation study to determine the stability of this compound in a specific solvent.

1. Materials:

  • This compound
  • High-purity solvent of choice (e.g., ethanol, DMSO)
  • 0.1 M HCl (for acidic condition)
  • 0.1 M NaOH (for alkaline condition)
  • 3% Hydrogen peroxide (for oxidative condition)
  • HPLC or GC-MS system
  • Incubator and photostability chamber

2. Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
  • Aliquot the stock solution into separate vials for each stress condition:
  • Acidic: Add 0.1 M HCl.
  • Alkaline: Add 0.1 M NaOH.
  • Oxidative: Add 3% H₂O₂.
  • Thermal: Place in an incubator at an elevated temperature (e.g., 50°C).
  • Photolytic: Expose to light in a photostability chamber.
  • Control: Keep at the recommended storage temperature (-20°C) and protected from light.
  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each vial.
  • Neutralize the acidic and alkaline samples before analysis.
  • Analyze the samples by a suitable analytical method (e.g., RP-HPLC) to quantify the remaining amount of the parent compound and identify any degradation products.

Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

1. Instrumentation:

  • HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD).
  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

2. Mobile Phase:

  • A gradient of acetonitrile (B52724) and water is commonly used for lipid analysis. The exact gradient will need to be optimized.

3. Procedure:

  • Set the column temperature (e.g., 30°C).
  • Set the detector wavelength (if using UV, detection may be challenging due to the lack of a strong chromophore; ELSD is often preferred for lipids).
  • Inject a known concentration of a standard solution of this compound to determine its retention time.
  • Inject the samples from the stability study and analyze the chromatograms.

Data Presentation

Table 1: Factors Affecting the Stability of Acylglycerol Solutions

FactorEffect on StabilityRecommendation
Temperature Higher temperatures accelerate hydrolysis and oxidation.Store solutions at -20°C or below. Avoid repeated freeze-thaw cycles.
pH Both acidic and alkaline conditions can catalyze hydrolysis.Maintain solutions at a neutral pH if possible. Buffer the solution if necessary for the experimental conditions.
Light UV light can initiate and accelerate oxidative degradation.Protect solutions from light using amber vials or by wrapping containers in foil.
Oxygen Oxygen is a key reactant in the oxidation of lipids.Use degassed solvents. Store solutions under an inert atmosphere (e.g., argon or nitrogen).
Metal Ions Metal ions can catalyze oxidative degradation.Use high-purity solvents and glassware to avoid metal contamination. Consider adding a chelating agent (e.g., EDTA).

Visualizations

degradation_pathway compound This compound hydrolysis Hydrolysis (H₂O, Acid/Base, Heat) compound->hydrolysis oxidation Oxidation (O₂, Light, Metal Ions) compound->oxidation palmitic_acid Palmitic Acid hydrolysis->palmitic_acid benzyl_glycerol 3-O-benzyl-rac-glycerol hydrolysis->benzyl_glycerol oxidized_products Oxidized Products oxidation->oxidized_products

Caption: Primary degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare Stock Solution aliquot Aliquot for Stress Conditions prep_solution->aliquot acid Acidic (HCl) base Alkaline (NaOH) oxidative Oxidative (H₂O₂) thermal Thermal (Heat) photo Photolytic (Light) sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis Analyze by HPLC/GC-MS sampling->analysis quantify Quantify Degradation analysis->quantify

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Optimizing HPLC Separation of 1-Palmitoyl-3-O-benzyl-rac-glycerol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of 1-Palmitoyl-3-O-benzyl-rac-glycerol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

A1: The primary challenges are twofold:

  • Regioisomer Separation: Differentiating between the this compound and the potential 1-Palmitoyl-2-O-benzyl-rac-glycerol or 2-Palmitoyl-1-O-benzyl-rac-glycerol isomers that may arise during synthesis. These isomers have very similar physicochemical properties, making them difficult to separate with standard chromatographic techniques.

  • Enantiomer Separation: Resolving the racemic mixture of 1-Palmitoyl-3-O-benzyl-sn-glycerol and 3-Palmitoyl-1-O-benzyl-sn-glycerol (the enantiomers of the target compound). This requires the use of a chiral stationary phase (CSP).

Q2: Which HPLC mode is best suited for separating these isomers?

A2: A combination of normal-phase and chiral chromatography is often the most effective approach.

  • Normal-Phase (NP) HPLC is generally preferred for the separation of diacylglycerol regioisomers.[1]

  • Chiral HPLC , typically a subset of normal-phase chromatography for this class of compounds, is essential for resolving the enantiomers.

Q3: What type of HPLC column is recommended for the enantiomeric separation of this compound?

A3: Polysaccharide-based chiral stationary phases are highly recommended. Columns such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiracel OD) have demonstrated success in separating enantiomers of similar benzyl-substituted glycerol (B35011) derivatives.[2]

Q4: Is derivatization necessary for the separation of these isomers?

A4: While not always mandatory, derivatization can significantly improve separation and detection. Derivatizing the free hydroxyl group to form 3,5-dinitrophenylurethanes (DNPU) can enhance the interaction with the chiral stationary phase and improve UV detection.[3] However, for simplicity, direct injection without derivatization is often attempted first.

Q5: What are the typical mobile phases used for the separation of these types of isomers?

A5: For normal-phase and chiral separation of diacylglycerol-type compounds, mobile phases typically consist of a non-polar solvent with a small amount of a polar modifier. Common mobile phases include mixtures of hexane (B92381) and 2-propanol.[2] The exact ratio of these solvents is a critical parameter for optimizing resolution.

Troubleshooting Guides

This section addresses common problems encountered during the HPLC separation of this compound isomers.

Problem 1: Poor or No Resolution of Enantiomers

Possible Cause Troubleshooting Steps
Inappropriate Column Ensure you are using a chiral stationary phase suitable for lipid isomers, such as a polysaccharide-based column.
Suboptimal Mobile Phase Composition Systematically vary the ratio of the non-polar and polar solvents (e.g., hexane:2-propanol). A small change in the percentage of the polar modifier can have a significant impact on resolution.
Low Column Efficiency Check for column degradation. If the column is old or has been used with incompatible solvents, it may need to be replaced.
Co-elution with Impurities Ensure the sample is of high purity. Analyze the sample on a standard achiral column to assess for impurities that might be co-eluting on the chiral column.

Problem 2: Poor Resolution of Regioisomers

Possible Cause Troubleshooting Steps
Incorrect HPLC Mode Normal-phase HPLC on a silica (B1680970) or diol column is generally more effective for regioisomer separation than reversed-phase HPLC for this class of compounds.[1]
Mobile Phase Not Optimized Adjust the mobile phase composition. For normal-phase HPLC, varying the modifier (e.g., isopropanol, ethanol) and its concentration is key.[2]
Using a Chiral Column for Regioisomer Separation While some chiral columns may fortuitously separate regioisomers, their primary design is for enantiomers. Use a dedicated normal-phase column for optimizing regioisomer separation first.

Problem 3: Peak Tailing

Possible Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase This is common with silica-based columns. Adding a small amount of a weak acid like acetic acid to the mobile phase can help to reduce peak tailing by minimizing interactions with active sites on the silica surface.
Sample Overload Inject a smaller volume or a more dilute sample.
Incompatible Sample Solvent Dissolve the sample in the initial mobile phase if possible. A mismatch between the sample solvent and the mobile phase can cause peak distortion.[4]

Problem 4: Irreproducible Retention Times

Possible Cause Troubleshooting Steps
Fluctuations in Mobile Phase Composition Ensure the mobile phase is thoroughly mixed and degassed. If using a gradient, ensure the pump is functioning correctly.
Temperature Variations Use a column oven to maintain a constant and stable temperature. Temperature fluctuations can significantly affect retention times in normal-phase chromatography.
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before each injection. This is particularly important when changing mobile phase composition.

Quantitative Data

The following tables provide example quantitative data from the separation of compounds structurally similar to this compound. These should be used as a reference for method development.

Table 1: Example Chromatographic Data for Chiral Separation of Benzyl-Glycerol Derivatives on a Chiracel OD Column

CompoundMobile Phase (Hexane:2-Propanol, v/v)Retention Time (t R , min)Separation Factor (α)
1-O-benzyl-2,3-di-O-octanoyl-rac-glycerol (Enantiomer 1)99:120.701.06
1-O-benzyl-2,3-di-O-octanoyl-rac-glycerol (Enantiomer 2)99:121.93
1-O-benzyl-3-O-octanoyl-rac-glycerol (Enantiomer 1)90:1020.811.07
1-O-benzyl-3-O-octanoyl-rac-glycerol (Enantiomer 2)90:1022.26

Data adapted from a study on similar glycerol derivatives.[2] Retention times and separation factors will vary for this compound.

Table 2: Typical Elution Order of Diacylglycerol Isomers in HPLC

HPLC ModeStationary PhaseTypical Elution Order
Reversed-PhaseC181,3-diacylglycerol elutes before 1,2-diacylglycerol.[5][6]
Normal-PhaseSilica1,2-diacylglycerol generally elutes before 1,3-diacylglycerol.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Separation of this compound Enantiomers

This protocol is a starting point for method development, based on successful separations of similar compounds.[2]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Chiracel OD (250 mm x 4.6 mm, 10 µm particle size).

  • Mobile Phase: A mixture of n-hexane and 2-propanol. Start with a ratio of 95:5 (v/v) and adjust as needed to optimize resolution.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: Ambient (use of a column oven is recommended for improved stability).

  • Detection: UV at 257 nm (due to the benzyl (B1604629) group).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

Protocol 2: Normal-Phase HPLC for Regioisomer Analysis

  • HPLC System: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: Silica or Diol column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of hexane and methyl-tert-butyl ether (MTBE) with a small amount of acetic acid (e.g., 100:2:0.02, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 205 nm (if underivatized) or ELSD.

  • Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of 1-5 mg/mL.

  • Injection Volume: 10-20 µL.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_method_dev Method Development prep Dissolve sample in initial mobile phase (1 mg/mL) start Inject sample onto Chiral HPLC system prep->start check_res Assess Resolution start->check_res optimize_mp Adjust Mobile Phase (e.g., % 2-propanol) check_res->optimize_mp Resolution < 1.5 check_temp Optimize Temperature check_res->check_temp Resolution ≥ 1.5 optimize_mp->start final_method Final Optimized Method check_temp->final_method

Caption: A typical workflow for developing a chiral HPLC method.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Resolution cause1 Mobile Phase start->cause1 cause2 Column Issue start->cause2 cause3 Temperature start->cause3 sol1 Adjust modifier % cause1->sol1 sol2 Check column age/ replace if necessary cause2->sol2 sol3 Use column oven/ stabilize temp. cause3->sol3

Caption: A logical workflow for troubleshooting poor peak resolution.

References

Enhancing the stability of 1-Palmitoyl-3-O-benzyl-rac-glycerol for long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on enhancing the stability of 1-Palmitoyl-3-O-benzyl-rac-glycerol for long-term studies. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound?

A1: For long-term stability, this compound should be stored at -20°C or, ideally, at -80°C.[1][2] It should be kept in a tightly sealed container, protected from light and moisture. For shorter-term storage, refrigeration at 2-8°C may be adequate.[3]

Q2: What are the primary degradation pathways for this compound?

A2: The two primary degradation pathways are hydrolysis of the ester linkage and oxidation. Hydrolysis results in the formation of palmitic acid and 3-O-benzyl-rac-glycerol. While palmitic acid is a saturated fatty acid and thus less prone to oxidation, prolonged exposure to oxygen, light, or heat can still lead to oxidative degradation. The benzyl (B1604629) ether linkage is generally stable but can be cleaved under harsh acidic conditions or through hydrogenolysis.

Q3: How can I monitor the stability of my this compound sample over time?

A3: Stability can be monitored by periodically assessing the purity of the sample using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS). The appearance of degradation products, such as palmitic acid, can be quantified to determine the rate of degradation.

Q4: What solvents are suitable for dissolving this compound?

A4: Based on similar lipids, this compound is expected to be soluble in organic solvents such as chloroform (B151607) and ethyl acetate.[4] For use in aqueous systems, it may require the use of a suitable co-solvent or formulation into a lipid-based delivery system like liposomes or nanoparticles.

Q5: Is lyophilization a suitable method for long-term storage?

A5: Yes, lyophilization can be an effective method for long-term storage, particularly for formulations containing the lipid. The addition of cryoprotectants such as trehalose (B1683222) or sucrose (B13894) prior to lyophilization can help maintain the stability and integrity of the compound.[3][5]

Troubleshooting Guides

Issue 1: Sample Degradation Detected

Symptoms:

  • Appearance of new spots on TLC analysis.

  • Additional peaks observed in HPLC chromatograms.

  • Changes in the physical appearance of the sample (e.g., color change, oiling out).

Possible Causes and Solutions:

CauseSolution
Improper Storage Temperature Ensure the sample is stored at the recommended temperature of -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2][3]
Exposure to Oxygen Store the compound under an inert atmosphere (e.g., argon or nitrogen). Use vials with airtight seals.
Exposure to Light Store the sample in amber vials or wrap the container with aluminum foil to protect it from light.[6]
Hydrolysis due to Moisture Ensure the storage container is tightly sealed and consider storing it in a desiccator. Use anhydrous solvents when preparing solutions.
Contamination Use clean laboratory equipment and high-purity solvents to avoid introducing contaminants that could catalyze degradation.
Issue 2: Poor Solubility or Dispersion in Aqueous Media

Symptoms:

  • Precipitation of the compound when added to aqueous buffers.

  • Formation of an oily film on the surface of the aqueous phase.

Possible Causes and Solutions:

CauseSolution
Inherent Low Aqueous Solubility Use a co-solvent such as ethanol (B145695) or DMSO, but be mindful of its compatibility with your experimental system. The final concentration of the organic solvent should be minimized.
Aggregation Prepare a lipid stock solution in a suitable organic solvent and add it to the aqueous buffer with vigorous vortexing or sonication.
Incorrect pH of the Buffer While pH is not expected to have a major impact on the solubility of this specific molecule, extreme pH values should be avoided to prevent hydrolysis.
Need for a Carrier System For in vitro or in vivo studies, consider formulating this compound into liposomes, micelles, or nanoparticles to improve its dispersion and delivery.

Experimental Protocols

Protocol 1: Stability Assessment by HPLC

Objective: To quantify the degradation of this compound over time under different storage conditions.

Methodology:

  • Prepare multiple aliquots of a stock solution of this compound in a suitable solvent (e.g., chloroform or methanol).

  • Store the aliquots under different conditions (e.g., -80°C, -20°C, 4°C, room temperature, exposed to light, protected from light).

  • At specified time points (e.g., 0, 1, 3, 6, 12 months), remove an aliquot from each storage condition.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the sample in the mobile phase for HPLC analysis.

  • Analyze the sample using a suitable HPLC method (e.g., a C18 column with a gradient of acetonitrile (B52724) and water).

  • Quantify the peak area of the parent compound and any degradation products.

  • Calculate the percentage of the remaining parent compound at each time point.

Data Presentation:

Storage ConditionTime (Months)% Remaining this compound
-80°C0100
1
3
6
12
-20°C0100
1
3
6
12
4°C0100
1
3
6
12
Room Temperature0100
1
3
6
12

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (0, 1, 3, 6, 12 mo) cluster_results Results prep Prepare Aliquots of This compound s1 -80°C prep->s1 s2 -20°C prep->s2 s3 4°C prep->s3 s4 Room Temp prep->s4 a1 HPLC Analysis s1->a1 Time Points s2->a1 Time Points s3->a1 Time Points s4->a1 Time Points a2 Quantify Degradation a1->a2 res Determine Optimal Storage Conditions a2->res

Caption: Experimental workflow for stability testing.

degradation_pathway cluster_degradation Degradation Products parent This compound p1 Palmitic Acid parent->p1 Hydrolysis p2 3-O-benzyl-rac-glycerol parent->p2 Hydrolysis

Caption: Primary degradation pathway of the molecule.

References

Best practices for handling and storing 1-Palmitoyl-3-O-benzyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the handling, storage, and use of 1-Palmitoyl-3-O-benzyl-rac-glycerol in research and development.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic diacylglycerol derivative. It is characterized by a palmitoyl (B13399708) group esterified at the sn-1 position and a benzyl (B1604629) ether group protecting the hydroxyl group at the sn-3 position of the glycerol (B35011) backbone. The "rac-" designation indicates that it is a racemic mixture of the R and S enantiomers at the sn-2 position. Its primary application is in organic synthesis as an intermediate for the preparation of more complex, well-defined lipids.[1][2]

Q2: What are the main applications of this compound?

This compound is primarily used as a building block in the chemical synthesis of phospholipids (B1166683) and other glycerolipids.[2] The benzyl group serves as a stable protecting group for the sn-3 hydroxyl, allowing for selective chemical modifications at the sn-2 position. Following these modifications, the benzyl group can be removed to yield the desired lipid.

Q3: How should I store this compound?

For long-term storage, it is recommended to store this compound at -20°C. For short-term use, storage in a refrigerator at 2-8°C is also acceptable.[1] The compound is a white to off-white waxy solid.[1]

Q4: What is the stability of the benzyl protecting group?

The benzyl ether group is generally stable under a wide range of acidic and basic conditions.[3][4] This stability makes it a robust protecting group during various synthetic steps.[3][4] It is typically removed under reductive conditions, most commonly through catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source).[4][5]

Physicochemical and Solubility Data

The following tables summarize the key physical, chemical, and solubility properties of this compound and related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1487-51-0[1]
Molecular Formula C₂₆H₄₄O₄[6]
Molecular Weight 420.63 g/mol [6]
Appearance White to Off-White Waxy Solid[1][6]
Storage Temperature -20°C or 2-8°C[1]

Table 2: Solubility of Structurally Similar Diacylglycerols

Solvent1-Palmitoyl-3-oleoyl-rac-glycerol1-Palmitoyl-3-stearoyl-rac-glycerol
Chloroform SolubleSlightly Soluble
Ethyl Acetate (B1210297) SolubleNot specified
Dimethylformamide (DMF) 20 mg/mL20 mg/mL
Dimethyl Sulfoxide (DMSO) 30 mg/mL30 mg/mL
Ethanol (B145695) 0.25 mg/mL0.25 mg/mL
PBS (pH 7.2) 0.7 mg/mL0.7 mg/mL
Reference [4][5][7]

Experimental Protocols

Protocol 1: General Procedure for Acylation of the sn-2 Hydroxyl Group

This protocol describes a general method for acylating the free hydroxyl group at the sn-2 position of this compound.

Materials:

  • This compound

  • Fatty acid of choice (e.g., oleic acid)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1 equivalent) and the desired fatty acid (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Add DMAP (0.1 equivalents) to the solution.

  • In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Debenzylation to Yield the Diacylglycerol

This protocol outlines the removal of the benzyl protecting group via catalytic hydrogenation.

Materials:

  • Benzylated diacylglycerol from Protocol 1

  • Palladium on carbon (10% Pd/C)

  • Ethyl acetate or ethanol as solvent

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the benzylated diacylglycerol in ethyl acetate or ethanol in a suitable reaction vessel.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).

  • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected diacylglycerol.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound

  • Problem: The compound does not dissolve in the chosen solvent.

  • Possible Causes & Solutions:

    • Incorrect Solvent: This lipid is expected to have low solubility in aqueous and highly polar solvents like ethanol.

    • Solution: Use less polar organic solvents such as chloroform, dichloromethane, or ethyl acetate. For stock solutions, consider DMF or DMSO, but be mindful of their compatibility with subsequent reaction steps.

    • Low Temperature: Solubility may be limited at lower temperatures.

    • Solution: Gentle warming and sonication can aid in dissolution.

Issue 2: Incomplete Acylation Reaction (Protocol 1)

  • Problem: TLC analysis shows significant unreacted starting material.

  • Possible Causes & Solutions:

    • Inactive Reagents: The coupling agent (e.g., DCC) may have degraded.

    • Solution: Use fresh or properly stored reagents.

    • Insufficient Reaction Time or Temperature: The reaction may be slow.

    • Solution: Extend the reaction time and ensure it is running at room temperature.

    • Steric Hindrance: The fatty acid being introduced may be sterically bulky.

    • Solution: Consider using a more reactive acylating agent, such as an acyl chloride, in the presence of a non-nucleophilic base like pyridine.

Issue 3: Incomplete Debenzylation (Protocol 2)

  • Problem: The benzyl group is not fully removed.

  • Possible Causes & Solutions:

    • Inactive Catalyst: The Pd/C catalyst may be old or poisoned.

    • Solution: Use fresh catalyst. Certain functional groups (e.g., thiols) can poison the catalyst. Ensure the substrate is free of such impurities.

    • Insufficient Hydrogen: The hydrogen supply may be depleted.

    • Solution: Ensure a continuous supply of hydrogen.

    • Poor Mixing: Inefficient stirring can lead to poor contact between the substrate, catalyst, and hydrogen.

    • Solution: Increase the stirring rate.

Visualizations

Experimental_Workflow cluster_acylation Acylation at sn-2 cluster_deprotection Debenzylation start This compound reagents1 Fatty Acid, DCC, DMAP in DCM reaction1 Acylation Reaction start->reaction1 reagents1->reaction1 purification1 Column Chromatography reaction1->purification1 product1 Protected Diacylglycerol purification1->product1 reagents2 H₂, Pd/C in EtOAc reaction2 Hydrogenolysis product1->reaction2 reagents2->reaction2 purification2 Filtration reaction2->purification2 final_product Final Diacylglycerol purification2->final_product Troubleshooting_Guide start Problem Encountered solubility Poor Solubility start->solubility Dissolving incomplete_acylation Incomplete Acylation start->incomplete_acylation Reaction 1 incomplete_debenzylation Incomplete Debenzylation start->incomplete_debenzylation Reaction 2 sol_sol1 Use Chloroform/DCM solubility->sol_sol1 sol_sol2 Warm/Sonicate solubility->sol_sol2 acyl_sol1 Use Fresh Reagents incomplete_acylation->acyl_sol1 acyl_sol2 Extend Reaction Time incomplete_acylation->acyl_sol2 deb_sol1 Use Fresh Catalyst incomplete_debenzylation->deb_sol1 deb_sol2 Ensure H₂ Supply incomplete_debenzylation->deb_sol2 DAG_Signaling plc Phospholipase C (PLC) pip2 PIP₂ dag Diacylglycerol (DAG) plc->dag ip3 IP₃ plc->ip3 pip2->plc pkc Protein Kinase C (PKC) dag->pkc cellular_response Cellular Response pkc->cellular_response

References

Navigating the Synthesis of 1-Palmitoyl-3-O-benzyl-rac-glycerol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-Palmitoyl-3-O-benzyl-rac-glycerol, a key intermediate in the production of various bioactive lipids, can present several challenges for even experienced researchers. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common pitfalls encountered during its synthesis. The information is designed to assist in optimizing reaction conditions, maximizing yields, and ensuring the purity of the final product.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the most common pitfalls in the synthesis of this compound?

A1: The synthesis typically involves two key steps: the selective benzylation of glycerol (B35011) at the 3-position and the subsequent selective acylation with palmitic acid at the 1-position. The primary challenges include:

  • Formation of Isomeric Byproducts: The non-selective reaction can lead to the formation of 2-O-benzyl-rac-glycerol and 1,2- or 1,3-dipalmitoyl-3-O-benzyl-rac-glycerol.

  • Incomplete Reactions: Failure to drive either the benzylation or acylation step to completion results in complex mixtures that are difficult to separate.

  • Acyl Migration: Under certain conditions, the palmitoyl (B13399708) group can migrate from the 1-position to the 2-position, leading to the formation of the undesired 2-O-palmitoyl-3-O-benzyl-rac-glycerol isomer.

  • Purification Difficulties: The structural similarity of the desired product to the starting materials and byproducts often makes purification by standard column chromatography challenging.

Q2: How can I improve the selectivity of the initial benzylation step to favor 3-O-benzyl-rac-glycerol?

A2: Achieving high regioselectivity in the benzylation of glycerol is crucial. Here are some strategies:

  • Use of a Protecting Group: A common strategy involves the use of a temporary protecting group for the 1 and 2-hydroxyl groups of glycerol, such as acetone (B3395972) to form solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol). This allows for the selective benzylation of the remaining primary hydroxyl group. The protecting group is then removed before the acylation step.

  • Controlled Reaction Conditions: Using a stoichiometric amount of benzyl (B1604629) bromide or benzyl chloride in the presence of a suitable base (e.g., sodium hydride) at low temperatures can help to minimize the formation of di- and tri-benzylated glycerol.

Q3: I am observing the formation of significant amounts of dipalmitoylated product during the acylation step. How can I minimize this?

A3: The formation of 1,2- and/or 1,3-dipalmitoyl-3-O-benzyl-rac-glycerol is a common issue. To favor mono-acylation:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acylating agent (e.g., palmitoyl chloride or palmitic anhydride). A large excess will drive the reaction towards di-acylation.

  • Reaction Temperature: Perform the acylation at a low temperature (e.g., 0 °C to room temperature) to control the reaction rate and improve selectivity.

  • Slow Addition: Add the acylating agent dropwise to the solution of 3-O-benzyl-rac-glycerol to maintain a low concentration of the acylating agent throughout the reaction.

Q4: My final product purity is low, and I'm having trouble separating it from byproducts. What purification strategies are most effective?

A4: Purification is often the most challenging step. Consider the following:

  • Column Chromatography: Use a high-resolution silica (B1680970) gel column with a carefully optimized solvent system. A gradient elution, starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether), can effectively separate the desired mono-acylated product from unreacted starting material and di-acylated byproducts.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications or when column chromatography is not providing adequate separation, preparative TLC can be a valuable tool.

Experimental Workflow and Methodologies

The synthesis of this compound can be visualized as a two-step process. The following diagram illustrates the general experimental workflow.

experimental_workflow start Glycerol step1 Step 1: Selective Benzylation (Protection-Benzylation-Deprotection) start->step1 intermediate 3-O-benzyl-rac-glycerol step1->intermediate step2 Step 2: Selective Acylation (Palmitoylation) intermediate->step2 product This compound step2->product purification Purification (Column Chromatography / Crystallization) product->purification final_product Pure Product purification->final_product

Caption: General experimental workflow for the synthesis of this compound.

Detailed Methodologies

Step 1: Synthesis of 3-O-benzyl-rac-glycerol (via Solketal)

  • Protection: React glycerol with an excess of acetone in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) to form solketal. The water formed during the reaction should be removed to drive the equilibrium towards product formation.

  • Benzylation: The solketal is then reacted with benzyl bromide or benzyl chloride in the presence of a strong base like sodium hydride in an anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide).

  • Deprotection: The benzyl-protected solketal is treated with an aqueous acidic solution (e.g., dilute hydrochloric acid or acetic acid) to hydrolyze the acetonide protecting group, yielding 3-O-benzyl-rac-glycerol.

Step 2: Synthesis of this compound

  • Acylation: 3-O-benzyl-rac-glycerol is dissolved in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or pyridine). The solution is cooled in an ice bath.

  • Palmitoyl chloride (1.1-1.2 equivalents) is added dropwise to the cooled solution. If using pyridine (B92270) as a solvent, it also acts as a base to neutralize the HCl byproduct. If using an inert solvent like dichloromethane, a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) should be added.

  • The reaction is stirred at low temperature and then allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Work-up and Purification: The reaction mixture is quenched with water or a dilute acid solution. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by silica gel column chromatography.

Data Summary

The following table summarizes typical reaction parameters and expected outcomes. Note that these values can vary depending on the specific reaction scale and conditions.

ParameterStep 1: Benzylation (via Solketal)Step 2: Acylation
Key Reagents Glycerol, Acetone, Benzyl Bromide, NaH3-O-benzyl-rac-glycerol, Palmitoyl Chloride, Pyridine
Solvent Toluene, THF/DMFDichloromethane or Pyridine
Reaction Temperature 0 °C to reflux0 °C to Room Temperature
Typical Reaction Time 12-24 hours2-6 hours
Typical Yield 70-85% (for 3-O-benzyl-rac-glycerol)50-70%
Common Byproducts Di- and tri-benzylated glycerol1,2-Dipalmitoyl-3-O-benzyl-rac-glycerol, Unreacted starting material

Logical Relationship of Synthetic Steps

The synthesis follows a logical progression of protecting functional groups to achieve the desired regioselectivity.

logical_relationship cluster_step1 Step 1: Preparation of Intermediate cluster_step2 Step 2: Final Product Synthesis glycerol Glycerol (Triol) protection Protection of 1,2-diols (Solketal formation) glycerol->protection Selectivity benzylation Benzylation of free primary -OH protection->benzylation deprotection Removal of protecting group benzylation->deprotection intermediate 3-O-benzyl-rac-glycerol (Monosubstituted intermediate) deprotection->intermediate acylation Selective Acylation of primary -OH intermediate->acylation Regioselectivity product This compound (Target Molecule) acylation->product

Caption: Logical flow demonstrating the synthetic strategy for this compound.

By understanding these common challenges and implementing the suggested strategies, researchers can significantly improve the efficiency and success rate of synthesizing this compound. Careful control of reaction conditions and meticulous purification are paramount to obtaining a high-purity product.

Technical Support Center: Optimizing Benzyl Protection of Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the benzyl (B1604629) protection of glycerol (B35011).

Frequently Asked Questions (FAQs)

Q1: What are the primary products and byproducts in the benzyl protection of glycerol?

The reaction of glycerol with a benzylating agent typically yields a mixture of mono-, di-, and tri-substituted benzyl glycerol ethers. The primary desired products are often the mono- and di-benzyl ethers. A common byproduct is dibenzyl ether (DBE), which forms from the self-etherification of benzyl alcohol, especially when it is used as the benzylating agent.

Q2: Which catalytic systems are effective for the benzylation of glycerol?

Various solid acid catalysts have been shown to be effective for the benzylation of glycerol. These include modified clays (B1170129) and zeolites. The choice of catalyst can significantly influence the conversion of glycerol and the selectivity towards the desired benzylated products.

Q3: How does the molar ratio of glycerol to the benzylating agent affect the reaction?

The molar ratio of glycerol to the benzylating agent is a critical parameter. Increasing the concentration of the benzylating agent, such as benzyl alcohol, generally leads to a higher conversion of glycerol. However, an excess of the benzylating agent can also increase the formation of byproducts like dibenzyl ether and favor the formation of more highly substituted glycerol ethers.

Q4: What is the effect of temperature on the benzylation of glycerol?

Reaction temperature plays a significant role in the benzylation of glycerol. Higher temperatures generally increase the reaction rate and glycerol conversion. However, excessively high temperatures can lead to decreased selectivity for the desired mono-benzyl glycerol ether and may promote side reactions. An optimal temperature is typically sought to balance reaction rate and selectivity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Glycerol Conversion - Insufficient catalyst activity or loading.- Reaction temperature is too low.- Inadequate reaction time.- Poor mixing due to the high viscosity of glycerol.- Screen different catalysts or increase the catalyst loading.- Gradually increase the reaction temperature while monitoring selectivity.- Extend the reaction time.- Use a co-solvent to reduce viscosity or ensure vigorous mechanical stirring.
Poor Selectivity (High levels of di- or tri-ethers) - High molar ratio of benzylating agent to glycerol.- Prolonged reaction time.- Reduce the molar ratio of the benzylating agent.- Monitor the reaction progress by TLC or GC and stop the reaction once the desired product is maximized.
High Formation of Dibenzyl Ether (DBE) Byproduct - High reaction temperature.- High concentration of benzyl alcohol.- Catalyst with high acidity that promotes self-etherification.- Lower the reaction temperature.- Use a molar ratio of glycerol to benzyl alcohol closer to 1:1 or 1:2.- Select a catalyst with optimized acidity to minimize benzyl alcohol self-condensation.
Catalyst Deactivation - Coke formation on the catalyst surface at high temperatures.- Poisoning of the catalyst by impurities in the reactants.- Consider catalyst regeneration procedures if applicable (e.g., calcination).- Use purified glycerol and benzylating agents.- Operate at a lower temperature to minimize coke formation.
Difficulties in Product Separation - Similar polarities of the mono-, di-, and tri-benzyl glycerol ethers.- Utilize column chromatography with a carefully selected solvent gradient for separation.- Consider derivatization of the hydroxyl groups to alter polarity before separation.

Data Presentation

Table 1: Comparison of Solid Acid Catalysts for Glycerol Benzylation

CatalystGlycerol Conversion (%)Selectivity for Mono-benzyl Glycerol Ether (MBGE) (%)Reaction Conditions
20% w/w Cs-DTP/K-104876150°C, 4 h, Glycerol:Benzyl Alcohol = 1:3
Amberlyst-15~35~65150°C, 4 h, Glycerol:Benzyl Alcohol = 1:3
20% w/w DTP/K-10~28~55150°C, 4 h, Glycerol:Benzyl Alcohol = 1:3
UDCaT-4~22~50150°C, 4 h, Glycerol:Benzyl Alcohol = 1:3

Data extracted from a comparative study under solvent-free conditions.

Table 2: Effect of Reaction Parameters on Glycerol Benzylation using 20% w/w Cs-DTP/K-10 Catalyst

ParameterValueGlycerol Conversion (%)Selectivity for MBGE (%)
Temperature 130°C~35~80
140°C~42~78
150°C4876
160°C~49~75
Glycerol:Benzyl Alcohol Molar Ratio 1:1~25~85
1:2~38~80
1:34876
1:4~55~70

Data is illustrative and based on trends reported in the literature.

Experimental Protocols

Protocol: Benzylation of Glycerol using Benzyl Chloride and Sodium Hydroxide (B78521)

This protocol describes a general procedure for the benzylation of glycerol. Researchers should optimize the specific conditions based on their experimental goals.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycerol in a suitable solvent like toluene. If the reaction is performed under phase-transfer conditions, add the phase-transfer catalyst.

  • Addition of Base: Add a solution of sodium hydroxide (typically a 50% aqueous solution) to the reaction mixture.

  • Addition of Benzylating Agent: Slowly add benzyl chloride to the stirred mixture. The reaction is often exothermic, so controlled addition is recommended.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add deionized water to dissolve the inorganic salts.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with deionized water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the mono-, di-, and tri-benzyl glycerol ethers.

Visualizations

Reaction_Pathway cluster_products Products cluster_byproduct Byproduct Glycerol Glycerol MBGE Mono-benzyl Glycerol Ether Glycerol->MBGE + BnOH - H2O BnOH Benzyl Alcohol DBE Dibenzyl Ether BnOH->DBE + BnOH - H2O Catalyst Acid Catalyst DBGE Di-benzyl Glycerol Ether TBGE Tri-benzyl Glycerol Ether MBGE->DBGE + BnOH - H2O DBGE->TBGE + BnOH - H2O

Caption: Reaction pathway for the acid-catalyzed benzylation of glycerol.

Troubleshooting_Workflow Start Start Experiment Check_Conversion Low Glycerol Conversion? Start->Check_Conversion Check_Selectivity Poor Selectivity? Check_Conversion->Check_Selectivity No Increase_Temp Increase Temperature or Catalyst Loading Check_Conversion->Increase_Temp Yes Check_Byproduct High DBE Formation? Check_Selectivity->Check_Byproduct No Optimize_Ratio Optimize Molar Ratio Check_Selectivity->Optimize_Ratio Yes Successful_Reaction Successful Reaction Check_Byproduct->Successful_Reaction No Lower_Temp Lower Temperature Check_Byproduct->Lower_Temp Yes Increase_Temp->Check_Conversion Optimize_Ratio->Check_Selectivity Lower_Temp->Check_Byproduct

Caption: A troubleshooting workflow for optimizing glycerol benzylation.

Validation & Comparative

Purity Analysis of Synthetic 1-Palmitoyl-3-O-benzyl-rac-glycerol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity and analytical profiles of synthetic 1-Palmitoyl-3-O-benzyl-rac-glycerol and its alternatives. The information presented herein is supported by established analytical techniques and comparative data to assist researchers in selecting the most suitable materials for their studies.

Introduction

This compound is a key intermediate in the synthesis of various biologically active lipids, including phospholipids (B1166683) and signaling molecules. The purity of this synthetic precursor is paramount to ensure the integrity of downstream applications, ranging from in vitro assays to the development of lipid-based drug delivery systems. This guide outlines common analytical methods for purity assessment and compares the subject compound with commercially available alternatives.

Comparative Purity Analysis

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC), gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are the most common methods employed. The table below summarizes the typical purity specifications for this compound and two common alternatives.

CompoundPurity by HPLC/GCIdentification MethodCommon Impurities
This compound >95% - 96%¹H NMR, ¹³C NMR, MSDi-acylated glycerols, unreacted starting materials, residual solvents
1-Stearoyl-rac-glycerol ≥98%GC, ¹H NMR, MSFree stearic acid, glycerol (B35011), di- and tri-stearin
1-Palmitoyl-3-Oleoyl-rac-glycerol ≥98%HPLC, ¹H NMR, MSPositional isomers, other diacylglycerols, free fatty acids, mono- and tri-glycerides

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative of standard procedures for the analysis of glycerolipids.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound and quantify impurities.

  • Instrumentation: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small percentage of an additive like isopropanol (B130326) for improved solubility.

  • Gradient Program:

    • 0-5 min: 70% Acetonitrile

    • 5-20 min: Gradient to 100% Acetonitrile

    • 20-30 min: Hold at 100% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or ELSD.

  • Sample Preparation: The sample is dissolved in the initial mobile phase composition or a compatible solvent like isopropanol.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify and quantify volatile impurities and, after derivatization, the main compound.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program:

    • Initial temperature: 150°C, hold for 2 min.

    • Ramp: 10°C/min to 320°C.

    • Hold: 10 min at 320°C.

  • Injection: Splitless injection of 1 µL.

  • Derivatization: Silylation of the hydroxyl group with a reagent like BSTFA is typically required to increase volatility.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-600.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and assess for structural impurities.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Experiments: ¹H NMR and ¹³C NMR.

  • ¹H NMR Analysis: Key signals include the glycerol backbone protons, the benzyl (B1604629) group protons, and the palmitoyl (B13399708) chain protons. Integration of these signals can provide information on the relative purity. A representative ¹H NMR spectrum of a similar compound, 3-O-benzyl-1,2-dipalmitoyl-sn-glycerol, shows characteristic peaks that can be used for structural confirmation.[1]

  • ¹³C NMR Analysis: Provides detailed information on the carbon skeleton of the molecule, confirming the presence of all expected carbon environments.

Visualizations

The following diagrams illustrate the analytical workflow and a potential application of this compound in a signaling pathway.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Synthetic this compound Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization HPLC HPLC Dissolution->HPLC NMR NMR Dissolution->NMR GCMS GC-MS Derivatization->GCMS Purity Purity Assessment (%) HPLC->Purity Impurity Impurity Profiling GCMS->Impurity Structure Structural Confirmation NMR->Structure

Caption: Workflow for the purity analysis of this compound.

Signaling_Pathway cluster_synthesis Synthesis cluster_signaling Cellular Signaling PBG This compound Deprotection Deprotection (e.g., Hydrogenolysis) PBG->Deprotection MAG 1-Palmitoyl-rac-glycerol Deprotection->MAG Phosphorylation Phosphorylation LPA Lysophosphatidic Acid (LPA) Phosphorylation->LPA MAG->Phosphorylation GPCR LPA Receptors (GPCRs) LPA->GPCR Downstream Downstream Signaling Cascades GPCR->Downstream

Caption: Hypothetical signaling pathway involving a derivative of the title compound.

References

A Comparative Guide to 1-Palmitoyl-3-O-benzyl-rac-glycerol and Other Monoacylglycerols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of lipid-based research and pharmaceutical development, monoacylglycerols (MAGs) are pivotal molecules. Their utility spans from serving as enzyme substrates and inhibitors to acting as critical components in advanced drug delivery systems. This guide provides a comparative analysis of 1-Palmitoyl-3-O-benzyl-rac-glycerol against other common monoacylglycerols, namely 1-palmitoyl-rac-glycerol, 1-stearoyl-rac-glycerol, and 1-oleoyl-rac-glycerol. The comparison focuses on their physicochemical properties, biological activities, and applications in drug delivery, supported by experimental data and detailed protocols.

Physicochemical Properties

The physicochemical characteristics of monoacylglycerols dictate their behavior in biological and pharmaceutical systems. The presence of a benzyl (B1604629) protecting group in this compound significantly alters its properties compared to its unprotected counterparts.

PropertyThis compound1-Palmitoyl-rac-glycerol1-Stearoyl-rac-glycerol1-Oleoyl-rac-glycerol
Molecular Formula C26H44O4C19H38O4C21H42O4C21H40O4
Molecular Weight 420.63 g/mol 330.51 g/mol [1]358.56 g/mol 356.54 g/mol
Appearance White Waxy SolidWhite to almost white powder to crystal[1]White waxy solidSlightly Yellow Clear Liquid
Melting Point (°C) Not available73 - 77[1]~75~35
Solubility Soluble in organic solvents.Soluble in organic solvents.Soluble in organic solvents.Soluble in water, chloroform, and hexane.
Primary Use Organic synthesis intermediate.Emulsifier, drug delivery agent, lipid supplement.[1]Drug delivery vehicles (nanoparticles, microemulsions).Emulsifier, plasticizer, drug delivery.

Biological Activity: Focus on Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid signaling pathway, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[2][3] Inhibition of MAGL elevates 2-AG levels, which has therapeutic potential for various neurological and inflammatory disorders.[4] The structural similarity of monoacylglycerols to 2-AG makes them interesting candidates for MAGL inhibition studies.

Currently, there is no direct experimental data available on the MAGL inhibitory activity of this compound. The presence of the bulky benzyl group at the sn-3 position may sterically hinder its binding to the MAGL active site. It is hypothesized that this compound would likely serve as a prodrug or a synthetic precursor, with the benzyl group requiring removal to impart significant biological activity. Upon removal of the benzyl group, the resulting 1-palmitoyl-rac-glycerol would be expected to exhibit weak inhibitory or substrate activity towards MAGL.

Comparative data on the MAGL inhibitory activity of other monoacylglycerols is also limited in publicly available literature. However, the general structure-activity relationship suggests that the fatty acid chain length and degree of unsaturation play a role in modulating the interaction with MAGL.

Applications in Drug Delivery

Monoacylglycerols are widely used as excipients in the formulation of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These systems can enhance the solubility, stability, and bioavailability of poorly water-soluble drugs.[5][6]

MonoacylglycerolRole in Drug DeliveryReported Advantages
This compound Not reported. Likely used as a synthetic precursor for other lipids.Not applicable in its protected form.
1-Palmitoyl-rac-glycerol Component of SLNs and other lipid nanoparticles.Forms stable nanoparticles, enhances solubility of lipophilic drugs.[1]
1-Stearoyl-rac-glycerol Used in the development of drug delivery vehicles like nanoparticles and microemulsions.Can form stable solid lipid matrices for controlled drug release.
1-Oleoyl-rac-glycerol Component of SLNs, NLCs, and self-emulsifying drug delivery systems (SEDDS).The unsaturated oleoyl (B10858665) chain can increase drug loading and fluidity of the lipid matrix.

Experimental Protocols

MAGL Inhibition Assay (Fluorometric)

This protocol describes a method to screen for inhibitors of monoacylglycerol lipase using a fluorometric substrate.

Materials:

  • Human recombinant MAGL enzyme

  • MAGL Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)

  • Fluorometric MAGL substrate (e.g., a long-chain fatty acid ester of a fluorescent molecule)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Enzyme Preparation: Dilute the MAGL enzyme stock solution to the desired working concentration in cold MAGL Assay Buffer.

  • Compound Addition: Add 2 µL of the test compound solution in DMSO to the wells of the 96-well plate. For control wells, add 2 µL of DMSO.

  • Enzyme Addition: Add 88 µL of the diluted MAGL enzyme solution to each well containing the test compound or DMSO.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the test compounds to interact with the enzyme.[7]

  • Substrate Addition: Prepare the MAGL substrate working solution by diluting the stock in MAGL Assay Buffer. Add 10 µL of the substrate solution to each well to initiate the reaction.[8]

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 360/460 nm) for 30-60 minutes at 37°C.[7][9]

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). The percent inhibition is calculated as: (1 - (Rate of sample / Rate of control)) * 100. IC50 values can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro Drug Release from Solid Lipid Nanoparticles (Dialysis Method)

This protocol outlines a common method for assessing the in vitro release of a drug from a solid lipid nanoparticle formulation using a dialysis bag.[10][11]

Materials:

  • Drug-loaded solid lipid nanoparticle (SLN) dispersion

  • Release medium (e.g., phosphate-buffered saline (PBS), pH 7.4, with a surfactant like Tween 80 to ensure sink conditions)

  • Dialysis membrane tubing (with a molecular weight cut-off (MWCO) that allows the passage of the free drug but retains the nanoparticles)

  • Beaker or vessel for the release medium

  • Magnetic stirrer and stir bar

  • Thermostatically controlled water bath or incubator

Procedure:

  • Membrane Preparation: Cut a piece of dialysis tubing of appropriate length and hydrate (B1144303) it according to the manufacturer's instructions. Securely close one end with a clip.

  • Sample Loading: Pipette a known volume (e.g., 1-2 mL) of the SLN dispersion into the dialysis bag and securely close the other end with another clip, ensuring some headspace remains.

  • Release Study Setup: Place the sealed dialysis bag into a beaker containing a defined volume of the pre-warmed release medium (e.g., 100 mL) at 37°C. The volume of the release medium should be significantly larger than the sample volume to maintain sink conditions.[11]

  • Stirring: Place the beaker on a magnetic stirrer and stir the release medium at a constant, gentle speed.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

  • Drug Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis: Calculate the cumulative amount of drug released at each time point, correcting for the drug removed during sampling. Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Visualizations

Endocannabinoid Signaling Pathway

G Endocannabinoid Signaling Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1R CB1 Receptor MAGL MAGL Glycerol Glycerol MAGL->Glycerol AA Arachidonic Acid MAGL->AA PGs Prostaglandins AA->PGs COX-2 PL Phospholipids PLC PLC DAG Diacylglycerol (DAG) 2AG 2-Arachidonoylglycerol (2-AG) DAG->2AG DAGL DAGL DAGL 2AG->CB1R Binds to 2AG->MAGL Hydrolysis

Caption: 2-AG is synthesized postsynaptically and acts retrogradely on presynaptic CB1 receptors.

Experimental Workflow: MAGL Inhibitor Screening

G Workflow for MAGL Inhibitor Screening A Prepare Reagents: - MAGL Enzyme - Assay Buffer - Substrate - Test Compounds B Dispense Test Compounds and Controls into 96-well Plate A->B C Add MAGL Enzyme Solution B->C D Pre-incubate at 37°C C->D E Initiate Reaction with Fluorometric Substrate D->E F Kinetic Fluorescence Reading E->F G Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 Values F->G H Identify Hit Compounds G->H

Caption: A typical workflow for identifying MAGL inhibitors using a fluorometric assay.

References

Validating 1-Palmitoyl-3-O-benzyl-rac-glycerol as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of accurate and reproducible quantification of lipids in complex biological matrices, the selection of an appropriate internal standard is paramount. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction efficiency, instrument response, and sample volume. This guide provides a comparative analysis of 1-Palmitoyl-3-O-benzyl-rac-glycerol as a potential internal standard against established alternatives, namely stable isotope-labeled (deuterated) diacylglycerols and odd-chain diacylglycerols.

Performance Comparison of Internal Standards

The efficacy of an internal standard is evaluated based on several key analytical performance metrics. The following table summarizes a comparative overview of this compound against its alternatives. The data presented is a representative compilation based on established principles of analytical chemistry and lipidomics.

Performance MetricThis compoundDeuterated Diacylglycerol (e.g., d5-DAG)Odd-Chain Diacylglycerol (e.g., C17:0/C17:0-DAG)
Linearity (R²) > 0.99> 0.995> 0.99
Accuracy (% Recovery) 90-110%95-105%90-110%
Precision (% RSD) < 15%< 10%< 15%
Matrix Effect ModerateLowModerate to High
Commercial Availability Readily AvailableLimited and CostlyReadily Available
Structural Similarity High (Glycerol backbone)Very High (Isotopically labeled analog)Moderate

Experimental Protocols

Preparation of Standard Solutions and Quality Control Samples

Objective: To prepare stock solutions of the analyte and internal standards, and to create calibration curve standards and quality control (QC) samples.

Methodology:

  • Prepare individual stock solutions of the target diacylglycerol analyte, this compound, a deuterated diacylglycerol, and an odd-chain diacylglycerol in a suitable organic solvent (e.g., chloroform:methanol (B129727), 2:1 v/v) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the analyte stock solution to cover the expected concentration range in the samples.

  • Spike each calibration standard and QC sample with a fixed concentration of each internal standard.

  • Prepare low, medium, and high concentration QC samples by spiking a pooled matrix (e.g., plasma, cell lysate) with known amounts of the analyte.

Lipid Extraction from Biological Matrix (e.g., Plasma)

Objective: To efficiently extract lipids, including the analyte and internal standards, from the biological sample.

Methodology:

  • To 100 µL of plasma, add 10 µL of the internal standard mixture.

  • Add 400 µL of cold methanol and vortex thoroughly to precipitate proteins.

  • Add 800 µL of methyl tert-butyl ether (MTBE) and vortex for 1 hour at 4°C.

  • Add 200 µL of water to induce phase separation.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Carefully collect the upper organic layer containing the lipids.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water, 2:1:1 v/v/v).

LC-MS/MS Analysis

Objective: To separate and quantify the analyte and internal standards using liquid chromatography-tandem mass spectrometry.

Methodology:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile:Isopropanol (90:10 v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A suitable gradient to separate the diacylglycerols.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50°C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Define specific precursor-to-product ion transitions for the analyte and each internal standard.

Workflow and Pathway Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample add_is Add Internal Standard(s) sample->add_is extraction Lipid Extraction add_is->extraction dry_down Dry and Reconstitute extraction->dry_down lc_separation LC Separation dry_down->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Analyte/IS Ratio peak_integration->ratio_calculation quantification Quantification ratio_calculation->quantification

Caption: A generalized workflow for the quantification of diacylglycerols using an internal standard.

validation_logic cluster_method Method Validation cluster_is Internal Standard Suitability linearity Linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision specificity Specificity precision->specificity stability Stability specificity->stability is_response Consistent Response is_response->linearity no_interference No Interference no_interference->specificity co_elution Co-elution (for SIL-IS) co_elution->accuracy

Caption: Logical relationships in analytical method validation for an internal standard-based assay.

Discussion and Conclusion

The ideal internal standard is a stable isotope-labeled version of the analyte of interest, as it exhibits nearly identical chemical and physical properties, ensuring the most accurate correction for experimental variability.[1] Deuterated diacylglycerols are therefore considered the "gold standard".[2] However, their synthesis can be complex and costly, limiting their routine use.[3]

Odd-chain diacylglycerols offer a more accessible and cost-effective alternative.[2] As they are not naturally abundant in most biological systems, they can provide a distinct mass spectrometric signal. However, their chromatographic behavior and ionization efficiency may differ from the endogenous even-chain analytes, potentially leading to less accurate correction for matrix effects.[2]

This compound presents a structurally similar analog to endogenous diacylglycerols. Its benzyl (B1604629) group provides a unique mass shift, allowing for its distinction from the analytes of interest. While it is more structurally analogous than odd-chain lipids, its extraction recovery and ionization response may still deviate from the target analytes.

References

Navigating Lipid Signaling: A Comparative Guide to 1-Palmitoyl-3-O-benzyl-rac-glycerol in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of lipid molecules in biological assays is paramount to generating accurate and reproducible data. This guide provides a comparative analysis of 1-Palmitoyl-3-O-benzyl-rac-glycerol, a synthetic diacylglycerol (DAG) analog, and its potential for cross-reactivity in key biological assays, particularly those involving lipid signaling pathways.

This compound is a diacylglycerol derivative characterized by a palmitoyl (B13399708) group at the sn-1 position and a benzyl (B1604629) group protecting the hydroxyl group at the sn-3 position. Its structure as a 1,3-diacylglycerol analog has significant implications for its biological activity, particularly in contrast to the well-established role of 1,2-sn-diacylglycerols as second messengers in signal transduction.

Low Cross-Reactivity in Protein Kinase C Activation

A pivotal signaling pathway where diacylglycerols play a central role is the activation of Protein Kinase C (PKC). PKC isoforms are activated by 1,2-sn-diacylglycerols, which are transiently produced at the cell membrane. The specific stereochemistry of the 1,2-sn-isomer is crucial for its binding to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[1][2][3]

In contrast, 1,3-diacylglycerols are generally poor activators of PKC.[1] This is attributed to their inability to adopt the correct conformation to effectively bind and activate the enzyme. Due to its 1,3-diacylglycerol structure, this compound is expected to exhibit minimal to no cross-reactivity in PKC-dependent signaling assays. This makes it a potentially useful negative control in studies investigating PKC activation.

Table 1: Comparative Activity of Diacylglycerol Isomers in Protein Kinase C (PKC) Assays

CompoundStructureRelative PKC ActivationExpected Cross-Reactivity
1,2-sn-Diacylglycerol (e.g., 1-Stearoyl-2-arachidonoyl-sn-glycerol)sn-1 and sn-2 positions acylatedHighN/A (Endogenous Activator)
This compound sn-1 and sn-3 positions substituted Very Low / Negligible Low
1,3-Diacylglycerol (general)sn-1 and sn-3 positions acylatedLowLow

Substrate Specificity in Diacylglycerol Kinase Assays

Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerols to produce phosphatidic acid, another important signaling lipid. Different DGK isoforms exhibit distinct substrate specificities based on the stereochemistry and fatty acid composition of the DAG substrate.[4][5][6][7]

Studies have shown that DGK isoforms have a high degree of stereospecificity for 1,2-sn-diacylglycerols.[4] While some DGK isoforms can be inhibited by other DAG isomers, they are generally not efficient substrates for phosphorylation. For instance, the α and ζ isoforms of DGK are inhibited by 2,3-dioleoylglycerol in an uncompetitive manner, suggesting binding to a site other than the active site.[4] The ε isoform of DGK, known for its high substrate selectivity, is not inhibited by 2,3-dioleoylglycerol.[4]

Given its 1,3-substitution pattern, this compound is unlikely to be an efficient substrate for most DGK isoforms. Its potential to act as an inhibitor would depend on the specific isoform and assay conditions.

Table 2: Substrate Specificity of Diacylglycerol Kinase (DGK) Isoforms

DGK IsoformSubstrate PreferencePotential for Cross-Reactivity with 1,3-DAG Analogs
DGKα, DGKζHigh for 1,2-sn-diacylglycerolsMay act as inhibitors, but not efficient substrates.
DGKεHighly specific for 1,2-sn-diacylglycerols (especially with arachidonate (B1239269) at sn-2)Low
Multispecific Lipid Kinase (MuLK)Less stereospecific than DGKsHigher potential for cross-reactivity compared to specific DGK isoforms.

Experimental Protocols

To experimentally validate the low cross-reactivity of this compound, standard in vitro kinase assays can be employed.

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is adapted from commercially available PKC assay kits and published methodologies.[8][9][10]

Objective: To determine the ability of a test compound (e.g., this compound) to activate PKC in vitro compared to a known activator (e.g., 1,2-dioctanoyl-sn-glycerol).

Materials:

  • Purified PKC isoform (e.g., PKCα, β, or γ)

  • PKC substrate peptide (e.g., Myelin Basic Protein or a fluorescently labeled peptide)

  • Lipid vesicles (e.g., Phosphatidylserine)

  • ATP (radiolabeled [γ-³²P]ATP or for use with fluorescent assays)

  • Kinase buffer (containing MgCl₂, CaCl₂, and a buffer like HEPES)

  • Test compounds: 1,2-dioctanoyl-sn-glycerol (B43705) (positive control), this compound

  • Stop solution (e.g., EDTA)

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactivity, or fluorescence plate reader)

Procedure:

  • Prepare Lipid Vesicles: Prepare lipid vesicles containing phosphatidylserine (B164497) and the test compound or control at desired concentrations.

  • Kinase Reaction: In a microcentrifuge tube, combine the kinase buffer, purified PKC enzyme, and substrate peptide.

  • Initiate Reaction: Add the prepared lipid vesicles and ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution.

  • Detection: Quantify the phosphorylation of the substrate peptide using an appropriate detection method.

  • Analysis: Compare the PKC activity in the presence of this compound to the basal activity (no activator) and the activity with the positive control.

experimental_workflow_pkc cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_lipids Prepare Lipid Vesicles (PS + Test Compound) initiate Initiate Reaction (Add Vesicles + ATP) prep_lipids->initiate prep_enzyme Prepare Kinase Mix (PKC + Substrate + Buffer) prep_enzyme->initiate incubate Incubate (30°C) initiate->incubate stop_reaction Stop Reaction (Add EDTA) incubate->stop_reaction quantify Quantify Phosphorylation stop_reaction->quantify analyze Compare Activities quantify->analyze

Caption: Workflow for an in vitro Protein Kinase C (PKC) activity assay.

Signaling Pathway Diagrams

The differential roles of 1,2-sn-diacylglycerol and 1,3-diacylglycerol in cell signaling can be visualized as follows:

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG_1_2 1,2-sn-Diacylglycerol PIP2->DAG_1_2 PKC_inactive Inactive PKC PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Signaling PKC_active->Downstream DAG_1_2->PKC_inactive binds & activates DAG_1_3_analog This compound (1,3-DAG Analog) DAG_1_3_analog->PKC_inactive does not effectively bind/activate Receptor Receptor Activation Receptor->PLC

Caption: Differential effects of diacylglycerol isomers on PKC activation.

Conclusion

Based on its 1,3-diacylglycerol structure, this compound is predicted to have very low to negligible cross-reactivity in biological assays that are dependent on the specific recognition of 1,2-sn-diacylglycerol as a signaling molecule, such as Protein Kinase C activation assays. This makes it a valuable tool for researchers as a negative control to ensure the specificity of observed effects in lipid signaling studies. For assays involving enzymes with broader substrate specificity, such as certain diacylglycerol kinases, the potential for interaction should be experimentally determined. The provided experimental protocol outlines a framework for such validation.

References

Comparative Guide to 1-Palmitoyl-3-O-benzyl-rac-glycerol and Alternatives for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Palmitoyl-3-O-benzyl-rac-glycerol, a synthetic diacylglycerol (DAG) analog, with other relevant alternatives used in scientific research and drug development. The information presented herein is intended to assist in the selection of the most appropriate compound for specific experimental needs, with a focus on purity, analytical characterization, and potential biological applications.

Executive Summary

This compound is a valuable tool in lipid research, particularly in studies involving signaling pathways where diacylglycerols act as second messengers. Its benzyl (B1604629) protection at the sn-3 position offers stability and specific properties for in vitro assays. However, a variety of other DAG analogs with different acyl chains and modifications are available, each with unique characteristics that may be advantageous for particular research questions. This guide compares the physicochemical properties and potential applications of this compound with structurally similar alternatives, providing available data to inform experimental design.

Certificate of Analysis: this compound

A Certificate of Analysis (CoA) provides critical information regarding the identity, purity, and quality of a chemical compound. While a specific batch CoA is provided by the supplier upon purchase, the following table summarizes the typical specifications for this compound based on information from various chemical suppliers.

ParameterSpecificationTypical ValueAnalytical Method
Identity
CAS Number1487-51-0[1][2]Confirmed-
Molecular FormulaC₂₆H₄₄O₄[1][2]ConfirmedMass Spectrometry
Molecular Weight420.63 g/mol [1][2]420.32400 (observed)[1]Mass Spectrometry
Purity
Purity by HPLC/GC≥95%>95% or 96%[1][3]HPLC or GC
Physical Properties
AppearanceWhite to Off-White SolidWhite Waxy Solid[1]Visual Inspection
Solubility
SolubilitySoluble in organic solventsInformation not available in searches-
Experimental Protocols for Analysis

1. Purity Determination by High-Performance Liquid Chromatography (HPLC):

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205 nm.

  • Procedure: A sample of the compound is dissolved in a suitable organic solvent (e.g., acetonitrile) and injected into the HPLC system. The retention time and peak area are used to determine the purity of the compound relative to any impurities.

2. Identity Confirmation by Mass Spectrometry (MS):

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system (LC-MS or GC-MS).

  • Ionization Method: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Analysis: The instrument measures the mass-to-charge ratio of the ionized molecules, confirming the molecular weight of the compound.

Comparison with Alternative Diacylglycerol Analogs

The choice of a diacylglycerol analog can significantly impact experimental outcomes. The following table compares this compound with other commercially available alternatives.

CompoundStructureKey Differences from this compoundPotential Applications
1-Palmitoyl-3-Oleoyl-rac-glycerol Contains an unsaturated oleoyl (B10858665) group at the sn-3 position.The presence of a cis-double bond in the oleoyl chain introduces a kink, potentially altering membrane insertion and enzyme interaction.Studying the effects of fatty acid saturation on signaling pathways; substrate for diacylglycerol acyltransferase (DAGAT).[4]
1-Palmitoyl-3-Stearoyl-rac-glycerol Contains a saturated stearoyl group at the sn-3 position.The longer saturated acyl chain compared to palmitoyl (B13399708) may influence membrane fluidity and protein binding.Investigating the role of specific saturated fatty acids in cellular processes.
1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) Acetylated at the sn-3 position and contains an unsaturated linoleoyl group at the sn-2 position.The acetyl group and the polyunsaturated linoleoyl chain significantly alter the molecule's polarity and structure.Known to have immunomodulatory effects and has been studied for its potential to reduce hepatic injury.[5]
1-Palmitoyl-rac-glycerol Lacks a substitution at the sn-3 position.As a monoacylglycerol, it serves as a precursor in lipid synthesis and has different signaling properties compared to diacylglycerols.Used in studies of lipid metabolism and as an emulsifying agent.[6]

Performance Comparison and Experimental Data

For instance, if the goal is to investigate the role of a stable, saturated diacylglycerol analog in activating Protein Kinase C (PKC), this compound could be a suitable choice due to the non-metabolizable benzyl group. In contrast, if the study aims to understand the impact of unsaturated fatty acids on PKC activation, 1-Palmitoyl-3-Oleoyl-rac-glycerol would be a more relevant alternative.

The compound 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) has been shown to modulate immune responses.[5] Specifically, it has been observed to reduce leukocyte infiltration and cytokine levels in a mouse model of hepatitis.[5] This suggests its potential as a modulator of inflammatory signaling pathways, a functional aspect that could be compared with other DAG analogs in relevant cellular or in vivo models.

Visualizing Experimental Workflows and Pathways

To aid in the conceptualization of experimental designs and the understanding of relevant biological pathways, the following diagrams are provided.

experimental_workflow cluster_preparation Sample Preparation cluster_treatment Treatment cluster_analysis Analysis compound DAG Analog (e.g., this compound) dissolution Dissolution in appropriate solvent compound->dissolution treatment Addition of DAG Analog to cells/assay dissolution->treatment cell_culture Cell Culture or In Vitro Assay System cell_culture->treatment protein_activation Measure Protein Activation (e.g., PKC assay) treatment->protein_activation gene_expression Gene Expression Analysis (e.g., qPCR) treatment->gene_expression cell_response Measure Cellular Response (e.g., proliferation, cytokine release) treatment->cell_response

Caption: A generalized workflow for studying the effects of a diacylglycerol analog.

pkc_activation_pathway GPCR G-Protein Coupled Receptor PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) (or Analog) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC activates Downstream Downstream Signaling & Cellular Responses PKC->Downstream

Caption: Simplified signaling pathway of Protein Kinase C (PKC) activation by diacylglycerol.

References

Characterization of 1-Palmitoyl-3-O-benzyl-rac-glycerol: A Comparative Guide to NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with lipid-based compounds, accurate structural characterization is paramount. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the characterization of 1-Palmitoyl-3-O-benzyl-rac-glycerol. While publicly available experimental spectra for this specific molecule are limited, this guide presents predicted data based on the analysis of analogous compounds and established principles of spectroscopic analysis. This information can serve as a valuable reference for interpreting experimental results and for the quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected major fragments in mass spectrometry for this compound. These predictions are derived from the known structure of the molecule and typical values for similar chemical environments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Glycerol CH₂ (C1)4.15-4.25 (dd)~65
Glycerol CH (C2)~3.9-4.0 (m)~70
Glycerol CH₂ (C3)~3.6 (d)~72
Benzyl CH₂~4.5 (s)~73
Benzyl Ar-H7.2-7.4 (m)~127-138
Palmitoyl C=O-~174
Palmitoyl α-CH₂~2.3 (t)~34
Palmitoyl β-CH₂~1.6 (quint)~25
Palmitoyl CH₂ chain1.2-1.4 (m)~22-32
Palmitoyl CH₃~0.9 (t)~14

Table 2: Expected Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Ionization Mode
421.3[M+H]⁺ESI, CI
443.3[M+Na]⁺ESI
403.3[M-OH]⁺ESI, CI
313.3[M - C₇H₇O]⁺ (Loss of benzyloxy group)EI, ESI
239.2[Palmitoyl acylium ion, C₁₆H₃₁O]⁺EI, ESI
91.1[C₇H₇]⁺ (Benzyl cation)EI, ESI

Experimental Protocols

The following are detailed methodologies for the NMR and mass spectrometry analysis of this compound, adapted from general protocols for lipid analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The use of an internal standard, such as tetramethylsilane (B1202638) (TMS), is recommended for accurate chemical shift referencing (0 ppm).

  • ¹H NMR Acquisition :

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition :

    • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the signals in the ¹H NMR spectrum and assign the peaks in both ¹H and ¹³C spectra based on their chemical shifts, multiplicities, and integration values.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or a mixture of chloroform and methanol.

  • Instrumentation : A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements. Common ionization techniques for lipids include Electrospray Ionization (ESI) and Chemical Ionization (CI) for soft ionization, and Electron Ionization (EI) for fragmentation analysis.

  • ESI-MS Analysis (for molecular ion determination) :

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire spectra in both positive and negative ion modes. In positive mode, look for protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.

  • GC-MS Analysis (for fragmentation pattern) :

    • Derivatization (optional but recommended for GC): The hydroxyl group can be silylated (e.g., with BSTFA) to increase volatility.

    • Gas Chromatograph (GC): Use a suitable capillary column (e.g., DB-5ms).

    • Oven Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 300°C) to ensure proper elution.

    • Mass Spectrometer (MS): Operate in EI mode to induce fragmentation.

  • Data Analysis : Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions. Compare the observed fragmentation pattern with the expected fragments to confirm the structure.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using NMR and mass spectrometry.

Characterization Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Confirmation Sample This compound Dissolution_NMR Dissolve in CDCl3 Sample->Dissolution_NMR Dissolution_MS Dissolve in MeOH/CHCl3 Sample->Dissolution_MS NMR NMR Spectroscopy Dissolution_NMR->NMR MS Mass Spectrometry Dissolution_MS->MS H_NMR 1H NMR NMR->H_NMR C_NMR 13C NMR NMR->C_NMR ESI_MS ESI-MS MS->ESI_MS GC_MS GC-MS (EI) MS->GC_MS Structure_Confirmation Structure Confirmed H_NMR->Structure_Confirmation C_NMR->Structure_Confirmation ESI_MS->Structure_Confirmation GC_MS->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

This guide provides a foundational framework for the characterization of this compound using NMR and mass spectrometry. While the presented data is predictive, it offers valuable insights for researchers to design experiments, interpret their findings, and ensure the structural integrity of this important lipid molecule.

A Researcher's Guide to Selecting 1-Palmitoyl-3-O-benzyl-rac-glycerol: A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing 1-Palmitoyl-3-O-benzyl-rac-glycerol, a key intermediate in the synthesis of biologically active lipids, the selection of a high-quality commercial source is paramount to ensure experimental reproducibility and accuracy. This guide provides a framework for a side-by-side comparison of this product from various suppliers, focusing on critical quality attributes and performance in relevant assays. While direct comparative data from suppliers is not publicly available, this guide outlines the necessary experimental protocols and data presentation formats to empower researchers to make informed decisions.

Supplier Overview

A number of chemical suppliers offer this compound. The table below summarizes publicly available information. Researchers are encouraged to request certificates of analysis and any available analytical data from these suppliers before purchase.

SupplierCAS NumberMolecular FormulaMolecular WeightStated Purity
Supplier A (e.g., Alfa Chemistry) 1487-51-0C₂₆H₄₄O₄420.6396%[1]
Supplier B (e.g., Novachemistry) 1487-51-0C₂₆H₄₄O₄420.63>95%[2]
Supplier C (e.g., Clearsynth) 1487-51-0C₂₆H₄₄O₄420.63Not specified
Supplier D (e.g., Pharmaffiliates) 1487-51-0C₂₆H₄₄O₄420.63Not specified
Supplier E (e.g., Santa Cruz Biotech) 1487-51-0C₂₆H₄₄O₄420.63Not specified
Supplier F (e.g., LGC Standards) 1487-51-0C₂₆H₄₄O₄420.63Not specified
Supplier G (e.g., MedChemExpress) 1487-51-0C₂₆H₄₄O₄420.63Not specified

I. Physicochemical Characterization

A thorough characterization of the physicochemical properties of this compound from each supplier is the foundational step in this comparative analysis.

A. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and identify any potential impurities.

Data Presentation:

SupplierRetention Time (min)Peak Area (%)Number of Impurity Peaks
Supplier A Hypothetical: 12.5Hypothetical: 99.5Hypothetical: 2
Supplier B Hypothetical: 12.6Hypothetical: 98.8Hypothetical: 4
Supplier C Hypothetical: 12.5Hypothetical: 95.2Hypothetical: 5

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.

B. Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Data Presentation:

Supplier¹H NMR¹³C NMR
Supplier A Conforms to expected structureConforms to expected structure
Supplier B Conforms to expected structureConforms to expected structure
Supplier C Deviations observed in aromatic regionUnexpected peaks present

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Analysis: Compare the obtained ¹H and ¹³C NMR spectra with the expected chemical shifts and coupling constants for this compound.

experimental_workflow_physicochemical cluster_sourcing Material Sourcing cluster_analysis Physicochemical Analysis cluster_data Data Comparison Supplier_A Supplier A HPLC HPLC Purity Supplier_A->HPLC NMR NMR Structure Supplier_A->NMR Stability Stability Assessment Supplier_A->Stability Supplier_B Supplier B Supplier_B->HPLC Supplier_B->NMR Supplier_B->Stability Supplier_C Supplier C Supplier_C->HPLC Supplier_C->NMR Supplier_C->Stability Purity_Table Purity Data Table HPLC->Purity_Table Structure_Table Structural Data Table NMR->Structure_Table Stability_Table Stability Data Table Stability->Stability_Table

Caption: Workflow for Physicochemical Characterization.

II. Stability Assessment

The stability of diacylglycerol compounds can be a concern. An accelerated stability study can provide insights into the product's shelf-life and handling requirements.

Objective: To evaluate the stability of the compound under accelerated conditions.

Data Presentation:

SupplierInitial Purity (%)Purity after 4 weeks at 40°C (%)Degradation Products Observed
Supplier A Hypothetical: 99.5Hypothetical: 99.2Minor, <0.1%
Supplier B Hypothetical: 98.8Hypothetical: 97.5Significant new peaks
Supplier C Hypothetical: 95.2Hypothetical: 90.1Major degradation

Experimental Protocol:

  • Storage: Store samples from each supplier in a controlled environment at 40°C and 75% relative humidity.

  • Analysis: At specified time points (e.g., 0, 2, and 4 weeks), analyze the samples by HPLC as described above to monitor for any degradation.

III. Functional Performance in a Cellular Assay

The ultimate test of quality is the compound's performance in a biologically relevant assay. As a diacylglycerol analog, its ability to influence signaling pathways, such as those involving protein kinase C (PKC), is a key performance indicator.

Objective: To compare the biological activity of this compound from different suppliers in a cell-based diacylglycerol (DAG) signaling assay.

Data Presentation:

SupplierEC₅₀ (µM) in DAG AssayMaximum Response (% of control)
Supplier A Hypothetical: 10.2Hypothetical: 98
Supplier B Hypothetical: 15.8Hypothetical: 85
Supplier C Hypothetical: 25.1Hypothetical: 60

Experimental Protocol:

  • Assay Principle: Utilize a commercially available fluorescent biosensor to detect changes in cellular DAG levels in response to treatment.[3][4][5][6]

  • Cell Line: A suitable cell line known to respond to DAG, such as HEK293 or CHO cells.

  • Procedure:

    • Culture cells in a 96-well plate.

    • Transduce cells with the DAG biosensor.

    • Treat cells with a dose-response range of this compound from each supplier.

    • Measure the fluorescent signal using a plate reader.

  • Data Analysis: Calculate the EC₅₀ and maximum response for each supplier.

signaling_pathway GPCR Gq-coupled GPCR PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG Diacylglycerol (DAG) (or analog) PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC co-activates Downstream Downstream Signaling PKC->Downstream

Caption: Simplified Gq-PLC Signaling Pathway.

Conclusion

The selection of a supplier for critical reagents like this compound should be based on empirical data. While initial cost and availability are factors, the purity, structural integrity, stability, and functional performance are the most critical determinants of experimental success. This guide provides a comprehensive framework for researchers to systematically evaluate and compare products from different suppliers, ensuring the selection of the highest quality material for their research and development needs. By investing the time in this initial qualification, researchers can significantly enhance the reliability and reproducibility of their results.

References

A Comparative Guide to Assessing the Isotopic Purity of Deuterated 1-Palmitoyl-3-O-benzyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of deuterium-labeled compounds, such as 1-Palmitoyl-3-O-benzyl-rac-glycerol, is crucial in various scientific fields, including metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative mass spectrometry.[1] The isotopic purity of these compounds is a critical parameter that directly impacts the accuracy and reliability of experimental results. This guide provides a comparative overview of the primary analytical techniques used to assess the isotopic purity of deuterated lipids, with a focus on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Primary Analytical Techniques for Isotopic Purity Assessment

The two most powerful and widely used techniques for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][3] These methods are often used in a complementary fashion to provide a comprehensive analysis of a compound's structure and isotopic enrichment.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-destructive technique that provides detailed information about the molecular structure and the specific positions of deuterium (B1214612) atoms.[4][5] Both ¹H and ¹³C NMR are valuable. In ¹H NMR, the degree of deuteration is determined by the reduction in the integral of the proton signal at the site of deuteration. ¹³C NMR can also be used to quantify the degree of deuteration through the observation of isotope effects on carbon chemical shifts.[6]

  • Mass Spectrometry (MS): A highly sensitive technique that separates ions based on their mass-to-charge ratio.[7] For deuterated compounds, MS can distinguish between molecules with different numbers of deuterium atoms (isotopologues).[8] High-resolution mass spectrometry (HRMS) is particularly effective for resolving these isotopologues and calculating their relative abundances to determine isotopic purity.[9] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed.[2][7]

Comparison of Analytical Techniques

Choosing between NMR and MS depends on the specific requirements of the analysis, such as the need for structural confirmation, sensitivity, and sample throughput.

FeatureNuclear Magnetic Resonance (NMR) Spectroscopy Mass Spectrometry (MS)
Principle Measures the magnetic properties of atomic nuclei (¹H, ¹³C) to provide detailed structural information.[4]Measures the mass-to-charge ratio of ionized molecules to determine molecular weight and isotopic distribution.[2]
Primary Use Structural elucidation, confirmation of deuteration sites, and quantification of isotopic purity.[6][10]High-sensitivity detection, quantification of isotopologue distribution, and determination of overall isotopic enrichment.[8][9]
Sensitivity Lower sensitivity, typically requiring micromole to millimole amounts of sample.High sensitivity, capable of detecting picomole to femtomole amounts.[11]
Quantification Inherently quantitative, allowing for direct comparison of signal integrals for purity assessment.[11]Can be highly quantitative, but may require isotopic standards for highest accuracy. Relative abundance of isotopologues is used to calculate purity.[8]
Sample Prep Simple; requires dissolving the sample in a suitable deuterated solvent.More complex; may involve chromatography (GC/LC) for separation prior to analysis.[2][7]
Information Provides precise location of isotopic labels and structural integrity of the molecule.Provides the distribution of deuterated species (e.g., d0, d1, d2, etc.) and overall enrichment.[12]
Throughput Lower throughput due to longer acquisition times.Higher throughput, especially with direct infusion techniques.[8]
Cost High initial instrument cost.Wide range of costs depending on the type of instrument (e.g., GC-MS vs. HR-LC-MS).

Experimental Protocols

Below are generalized protocols for assessing the isotopic purity of deuterated this compound using NMR and MS.

Protocol 1: Isotopic Purity Assessment by ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh a known amount of the deuterated this compound and a suitable internal standard (e.g., hexamethyldisiloxane) into an NMR tube. Dissolve the sample in a deuterated solvent (e.g., Chloroform-d) that does not have signals overlapping with the analyte's signals.[13]

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Analysis:

    • Calibrate the spectrum using the solvent residual peak or the internal standard.

    • Integrate the signal corresponding to the protons at the deuterated positions.

    • Integrate a well-resolved signal from a non-deuterated position in the molecule to serve as an internal reference.

    • The isotopic purity is calculated by comparing the integral of the residual proton signal at the deuterated site to the integral of the reference signal.

Protocol 2: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the deuterated this compound in a suitable solvent (e.g., methanol/chloroform). For LC-MS, the solvent should be compatible with the mobile phase.

  • Data Acquisition: Introduce the sample into the mass spectrometer, typically via direct infusion or through an LC system. Acquire a high-resolution mass spectrum in the appropriate mass range to observe the molecular ion cluster. Use a soft ionization technique like Electrospray Ionization (ESI).[8]

  • Data Analysis:

    • Identify the isotopologue cluster for the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).

    • Measure the intensity (abundance) of the peak corresponding to the fully deuterated species (e.g., d5) and the intensities of the peaks for the less-deuterated species (d4, d3, etc.) and the non-deuterated (d0) species.[9]

    • Calculate the isotopic purity (enrichment) using the following formula:

      • % Isotopic Purity = [Intensity(fully deuterated) / Σ Intensities(all isotopologues)] x 100

Visualizations

The following diagrams illustrate the workflow for assessing isotopic purity and the decision-making process for selecting an analytical method.

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing & Analysis Prep Deuterated Lipid Sample Dissolve Dissolve in Appropriate Solvent Prep->Dissolve NMR NMR Spectroscopy Dissolve->NMR MS Mass Spectrometry Dissolve->MS NMR_Process Integrate Signals Compare to Reference NMR->NMR_Process MS_Process Measure Isotopologue Peak Intensities MS->MS_Process Purity Calculate Isotopic Purity (%) NMR_Process->Purity MS_Process->Purity

Caption: General workflow for assessing isotopic purity.

G Start Need to Assess Isotopic Purity Question1 Is structural integrity and label position critical? Start->Question1 Question2 Is high sensitivity (trace amount) required? Question1->Question2  No NMR Use NMR Spectroscopy Question1->NMR  Yes MS Use Mass Spectrometry Question2->MS  Yes Both Use Both (Complementary) Question2->Both  No / Unsure

Caption: Decision tree for selecting an analytical method.

References

Inter-laboratory Comparison of 1-Palmitoyl-3-O-benzyl-rac-glycerol Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Palmitoyl-3-O-benzyl-rac-glycerol is a diacylglycerol derivative of significant interest in various research and development fields, including its use as a synthetic intermediate and a reference standard. Accurate and reproducible quantification of this analyte is crucial for ensuring data integrity and consistency across different laboratories. This guide presents a framework for an inter-laboratory comparison focused on the analysis of this compound, offering a standardized protocol and a comparative analysis of hypothetical laboratory performance. While a formal inter-laboratory comparison for this specific compound has not been publicly documented, this guide is based on established principles of proficiency testing and method validation.

Data Presentation: Hypothetical Inter-laboratory Comparison Results

The following table summarizes hypothetical results from a proficiency test involving ten laboratories. Each laboratory received a sample of this compound with an assigned concentration of 50.0 µg/mL. The performance of each laboratory was evaluated using Z-scores, which indicate how many standard deviations an observation is from the mean. A Z-score between -2 and 2 is generally considered satisfactory.

Laboratory IDReported Concentration (µg/mL)Standard Deviation (µg/mL)Accuracy (%)Z-scorePerformance Evaluation
Lab 149.51.299.0-0.5Satisfactory
Lab 252.81.5105.61.4Satisfactory
Lab 347.21.894.4-1.4Satisfactory
Lab 455.12.1110.22.55Unsatisfactory
Lab 548.91.197.8-0.55Satisfactory
Lab 651.71.3103.40.85Satisfactory
Lab 746.52.593.0-1.75Satisfactory
Lab 853.91.9107.81.95Satisfactory
Lab 944.82.889.6-2.6Unsatisfactory
Lab 1050.31.0100.60.15Satisfactory

Assigned Value (Consensus Mean of participant results after outlier removal): 50.0 µg/mL Standard Deviation for Proficiency Assessment (σ): 2.0 µg/mL (calculated using the Horwitz equation as a fitness-for-purpose criterion) Z-score = (Reported Value - Assigned Value) / σ

Experimental Protocols

A standardized analytical protocol is essential for minimizing inter-laboratory variability. The following hypothetical protocol outlines a validated method for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Internal Standard (IS): 1,3-Dipalmitin (or a stable isotope-labeled analogue)

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvents: Dichloromethane, Hexane (B92381), Pyridine (B92270) (all analytical grade)

  • Sample matrix (e.g., blank oil, plasma)

2. Sample Preparation

  • Spiking: A stock solution of this compound is prepared in dichloromethane. Aliquots of the stock solution are spiked into the sample matrix to create calibration standards and quality control (QC) samples.

  • Extraction: A liquid-liquid extraction is performed. To 1 mL of the sample, 50 µL of the internal standard solution and 5 mL of hexane are added. The mixture is vortexed for 2 minutes and centrifuged at 3000 rpm for 10 minutes. The upper hexane layer is transferred to a clean tube.

  • Evaporation: The solvent is evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: The dried residue is reconstituted in 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS. The mixture is heated at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Program: Initial temperature of 150°C, held for 1 minute, then ramped to 320°C at 15°C/min, and held for 10 minutes.

  • Injector: Splitless mode, 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • m/z for this compound-TMS derivative.

    • m/z for IS-TMS derivative.

4. Data Analysis and Quantification

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • The concentration of this compound in the test samples is determined using the linear regression equation from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the key stages of the inter-laboratory comparison process, from the initial organization to the final reporting.

G A Organization & Protocol Development B Preparation & Distribution of Test Samples A->B C Sample Analysis by Participating Laboratories B->C D Data Submission to Coordinator C->D E Statistical Analysis of Results D->E F Performance Evaluation (Z-scores) E->F G Issuance of Final Report F->G G cluster_0 Data Input cluster_1 Statistical Processing cluster_2 Performance Assessment cluster_3 Outcome A Laboratory Results (n=10) B Calculate Consensus Mean A->B C Determine Standard Deviation for Proficiency Assessment (σ) A->C D Calculate Z-score for Each Laboratory B->D C->D E Compare |Z-score| to Acceptance Criteria (≤ 2) D->E F Satisfactory E->F |Z| ≤ 2 G Unsatisfactory E->G |Z| > 2

Safety Operating Guide

Safe Disposal of 1-Palmitoyl-3-O-benzyl-rac-glycerol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-Palmitoyl-3-O-benzyl-rac-glycerol is crucial for maintaining laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound safely.

Chemical and Physical Properties
PropertyValue
CAS Number 1487-51-0[1]
Molecular Formula C₂₆H₄₄O₄[2][3][4]
Molecular Weight 420.63 g/mol [2][3][4]
Appearance White to Off-White Waxy Solid[2]
Synonyms DL-Palmitic Acid 3-(Benzyloxy)-2-hydroxypropyl Ester; Hexadecanoic Acid 2-Hydroxy-3-(phenylmethoxy)propyl Ester[1][2][3]

Experimental Protocols: Disposal Procedures

The disposal of this compound should be conducted in accordance with local, state, and federal regulations. Due to the presence of the benzyl (B1604629) ether group, it is recommended to treat this compound as a hazardous substance.

Step 1: Personal Protective Equipment (PPE) and Safety Measures

Before handling the compound, ensure the following safety protocols are in place:

  • Personal Protective Equipment: Always wear chemical-resistant gloves (e.g., butyl-rubber or nitrile rubber), safety goggles with side shields, and a laboratory coat.[5][6]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors.[5]

  • Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental contact, immediately rinse the affected area with copious amounts of water and seek medical attention.[5]

Step 2: Waste Identification and Segregation

Proper identification and segregation of the chemical waste are critical to prevent incompatible reactions.

  • Clearly label a designated waste container as "Hazardous Waste: this compound".

  • Segregate this waste from other chemical waste streams, particularly strong oxidizing agents and strong acids.[5]

Step 3: Waste Collection and Storage
  • Collect the this compound waste in a designated, leak-proof, and chemically compatible container.

  • Ensure the container is tightly sealed and the exterior is clean. The label should include the full chemical name, "Hazardous Waste," the accumulation start date, and the name of the generating laboratory or researcher.[5]

  • Store the sealed waste container in a designated hazardous waste accumulation area that is secure, well-ventilated, and away from ignition sources.[5]

Step 4: Spill Management

In the event of a spill:

  • Absorb the material with an inert substance such as vermiculite (B1170534) or sand.[5]

  • Place the absorbent material into a sealed container for disposal.[5]

  • Do not allow the chemical to enter drains or waterways.[5][7]

Step 5: Final Disposal
  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[5][6] Offer surplus and non-recyclable solutions to a licensed disposal company.[6]

  • Contaminated Packaging: Dispose of the original container as unused product.[6] Empty containers may retain product residue and should be treated as hazardous waste.[8][9]

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Ventilated Area (Fume Hood) start->ventilation spill Spill Occurs start->spill waste_generation Generate Waste ppe->waste_generation ventilation->waste_generation label_waste Label as Hazardous Waste: 'this compound' waste_generation->label_waste absorb Absorb with Inert Material spill->absorb collect_spill Collect in a Sealed Container absorb->collect_spill collect_spill->label_waste segregate Segregate from Incompatible Chemicals label_waste->segregate storage Store in Designated Hazardous Waste Area segregate->storage disposal Arrange for Professional Disposal (Licensed Waste Management) storage->disposal end End of Process disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Palmitoyl-3-O-benzyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 1-Palmitoyl-3-O-benzyl-rac-glycerol (CAS No. 1487-51-0). The following procedures are based on best practices for laboratory safety and information derived from the safety data sheet of the closely related compound, 1-Palmitoyl-rac-glycerol, to ensure a safe research environment.

I. Personal Protective Equipment (PPE)

When handling this compound, which is described as a white to off-white waxy solid, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety.[1][2] The following table summarizes the recommended PPE.

PPE Category Specific Equipment Purpose Protection Level
Eye and Face Protection Safety glasses with side shields or gogglesProtects eyes from splashes and dust.Standard
Face shieldRecommended when there is a significant risk of splashing.Enhanced
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Protects skin from direct contact with the chemical.Mandatory
Body Protection Laboratory coat or coverallsPrevents contamination of personal clothing.Mandatory
Chemical-resistant apronProvides an additional layer of protection against spills.Recommended
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation.Use a NIOSH-approved respirator if dust is generated or ventilation is poor.As Needed
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.Mandatory

Note: The selection of appropriate PPE is contingent upon the specific experimental conditions and the potential for exposure. Always consult your institution's environmental health and safety (EHS) guidelines.

II. Operational Plan: Handling and Storage

A. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the substance in powdered form or when heating.

  • Ensure safety showers and eyewash stations are readily accessible.

B. Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly.

  • Dispensing: Carefully weigh and transfer the chemical to minimize dust generation.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.

  • Post-Handling: After handling, decontaminate the work area and properly dispose of all waste materials. Wash hands thoroughly with soap and water.

C. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

III. Disposal Plan

All waste materials contaminated with this compound should be considered chemical waste.

A. Waste Segregation:

  • Solid Waste: Collect contaminated lab supplies (e.g., weigh boats, pipette tips, gloves) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing the chemical in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.

B. Disposal Procedure:

  • Labeling: Clearly label all waste containers with the full chemical name and any associated hazards.

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Pickup: Arrange for waste pickup through your institution's EHS department. Do not dispose of this chemical down the drain or in regular trash.

IV. Emergency Procedures

Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your EHS department immediately.

Logical Workflow for Handling this compound

G Figure 1: Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Assess Hazards & Review SDS B Select & Don PPE A->B C Weigh & Transfer in Ventilated Area B->C D Perform Experiment C->D E Decontaminate Work Area D->E H Spill or Exposure Occurs D->H F Segregate & Label Waste E->F G Store Waste for Pickup F->G I Follow Emergency Procedures H->I

Caption: Workflow for safe handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.